molecular formula C10H9BrN2 B1338874 1-(2-Bromobenzyl)-1H-imidazole CAS No. 72459-45-1

1-(2-Bromobenzyl)-1H-imidazole

Cat. No.: B1338874
CAS No.: 72459-45-1
M. Wt: 237.1 g/mol
InChI Key: OXQPWBLBKUIDOU-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQPWBLBKUIDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70533456
Record name 1-[(2-Bromophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-45-1
Record name 1-[(2-Bromophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Bromobenzyl)-1H-imidazole. The information is curated for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted imidazole derivative. While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on computational models and data from analogous structures. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a range of interesting chemical and biological characteristics.[1]

Identifiers and Descriptors
Identifier/DescriptorValueReference
IUPAC Name 1-[(2-bromophenyl)methyl]imidazole[2]
CAS Number 72459-45-1[2]
Molecular Formula C₁₀H₉BrN₂[2]
Synonyms 1-(2-bromobenzyl)imidazole, 1-[(2-BROMOPHENYL)METHYL]IMIDAZOLE[2]
Physicochemical Properties (Computed)

The following table summarizes the key computed physicochemical properties of this compound, providing a foundational understanding of its molecular characteristics.

PropertyValueReference
Molecular Weight 237.10 g/mol [2]
Exact Mass 235.99491 Da[2]
Monoisotopic Mass 235.99491 Da[2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 17.8 Ų[2]
Heavy Atom Count 13[2]
Formal Charge 0[2]

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Nucleophilic Substitution

The most direct method for the synthesis of this compound is the N-alkylation of imidazole with 2-bromobenzyl bromide. This is a nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as the nucleophile.

Reaction:

Imidazole + 2-Bromobenzyl Bromide → this compound + HBr

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure (Proposed):

  • In a round-bottom flask, dissolve imidazole and a slight molar excess of a base (e.g., 1.2 equivalents of K₂CO₃) in an anhydrous polar aprotic solvent.

  • To this stirring suspension, add 1.0 equivalent of 2-bromobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

A similar procedure has been successfully used for the synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, which involved refluxing 1-methyl-1H-imidazole with 1-bromo-2-(bromomethyl)benzene in dioxane for 12 hours.[3]

Synthesis_Workflow reagents Imidazole + 2-Bromobenzyl Bromide + Base (e.g., K₂CO₃) reaction N-Alkylation Reaction (Nucleophilic Substitution) Heat (e.g., 60-80 °C) reagents->reaction 1. solvent Anhydrous DMF or Acetonitrile solvent->reaction in workup Filtration & Solvent Evaporation reaction->workup 2. Workup purification Column Chromatography (Silica Gel) workup->purification 3. Purification product This compound purification->product Final Product Chemical_Properties cluster_reactivity Chemical Reactivity cluster_stability Stability main This compound imidazole_react Imidazole Ring - N-protonation - Electrophilic substitution main->imidazole_react features benzyl_react Bromobenzyl Moiety - Nucleophilic substitution (Br) - Cross-coupling reactions main->benzyl_react features stability Generally stable Susceptible to enzymatic hydrolysis in vivo main->stability exhibits Biological_Activities cluster_activities Potential Pharmacological Activities main Imidazole Derivatives antimicrobial Antimicrobial (Antibacterial, Antifungal) main->antimicrobial anticancer Anticancer main->anticancer antiinflammatory Anti-inflammatory main->antiinflammatory other Antiviral, Antidepressant, etc. main->other

References

An In-depth Technical Guide to 1-(2-Bromobenzyl)-1H-imidazole (CAS: 72459-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 1-(2-Bromobenzyl)-1H-imidazole. The information is curated for professionals in the fields of chemical synthesis, medicinal chemistry, and drug discovery, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Chemical Information

This compound is a substituted imidazole derivative. The imidazole ring is a key structural motif in numerous biologically active compounds, and the introduction of a 2-bromobenzyl group can significantly influence its physicochemical and pharmacological properties.

Physicochemical Properties
PropertyValueSource
CAS Number 72459-45-1[Commercial Suppliers]
Molecular Formula C₁₀H₉BrN₂PubChem[1]
Molecular Weight 237.10 g/mol PubChem[1]
IUPAC Name 1-[(2-bromophenyl)methyl]imidazolePubChem[1]
XLogP3 2.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 235.99491 DaPubChem (Computed)[1]
Topological Polar Surface Area 17.8 ŲPubChem (Computed)[1]

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon of the 2-bromobenzyl bromide, displacing the bromide ion.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

G reagents Imidazole 2-Bromobenzyl Bromide Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) reaction_mixture Reaction Mixture reagents->reaction_mixture reflux Stirring/Reflux reaction_mixture->reflux workup Aqueous Work-up (Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not extensively documented, a reliable procedure can be adapted from the synthesis of structurally similar compounds, such as 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide[2]. The following is a representative experimental protocol.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure using Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

  • Cool the mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.05 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Procedure using Potassium Carbonate:

  • To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromobenzyl bromide (1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography as described above.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the structure, the expected spectral characteristics are as follows:

  • ¹H NMR: Resonances for the protons of the imidazole ring (typically in the range of δ 7-8 ppm), a singlet for the benzylic methylene protons (CH₂), and signals for the aromatic protons of the 2-bromobenzyl group.

  • ¹³C NMR: Resonances for the carbon atoms of the imidazole ring, the benzylic methylene carbon, and the carbons of the 2-bromobenzyl group.

  • Mass Spectrometry: The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight, along with characteristic isotopic patterns for the presence of bromine.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and imidazole rings, C=N and C=C stretching vibrations of the imidazole ring, and C-Br stretching.

Potential Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The introduction of a 2-bromobenzyl substituent can modulate the biological profile of the imidazole core, making this compound and its derivatives interesting candidates for drug discovery programs.

Anticancer Activity

A significant finding in the literature highlights the potential of a closely related compound in cancer therapy. A review on imidazoles as potential anticancer agents mentions that a hybrid compound of imidazole and 2-phenylbenzofuran, specifically an imidazole derivative bearing a 2-bromobenzyl group (designated as compound 57), was identified as the most active compound against four human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia).[3] Notably, this compound exhibited greater activity than the established anticancer drug, cisplatin.[3]

While the exact structure of "imidazole 57" and its direct correspondence to this compound requires consultation of the primary research article by Yang et al., this finding strongly suggests that the 2-bromobenzyl-imidazole moiety is a promising pharmacophore for the development of novel anticancer agents.

Potential Signaling Pathways and Mechanisms of Action

The anticancer mechanism of imidazole derivatives is diverse and target-dependent. Potential mechanisms that could be explored for this compound, based on the activities of other imidazole-containing compounds, are illustrated in the following diagram.

G cluster_outcomes Cellular Outcomes compound 1-(2-Bromobenzyl)- 1H-imidazole inhibition1 Inhibition compound->inhibition1 inhibition2 Inhibition compound->inhibition2 inhibition3 Inhibition compound->inhibition3 inhibition4 Inhibition compound->inhibition4 tubulin Tubulin Polymerization cell_cycle Cell Cycle Arrest tubulin->cell_cycle kinase Kinase Activity (e.g., EGFR, VEGFR) angiogenesis ↓ Angiogenesis kinase->angiogenesis topoisomerase Topoisomerase dna_replication ↓ DNA Replication topoisomerase->dna_replication cyp Cytochrome P450 Enzymes inhibition1->tubulin inhibition2->kinase inhibition3->topoisomerase inhibition4->cyp apoptosis Apoptosis cell_cycle->apoptosis angiogenesis->apoptosis dna_replication->apoptosis

Caption: Potential mechanisms of anticancer action for imidazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a standard workflow for in vitro evaluation would involve the following steps.

Workflow for In Vitro Anticancer Activity Screening:

G cluster_assay Cytotoxicity Assay compound This compound (Test Compound) treatment Cell Treatment with Varying Concentrations compound->treatment cell_lines Panel of Human Cancer Cell Lines cell_lines->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mt_assay MTT or SRB Assay incubation->mt_assay data_analysis Data Analysis mt_assay->data_analysis ic50 Determination of IC₅₀ Values data_analysis->ic50

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Detailed Protocol for MTT Assay:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, SMMC-7721, SW480, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a person of interest for further investigation in medicinal chemistry. The strong anticancer activity reported for a closely related analogue highlights the potential of this scaffold in the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its biological activity, and explore its mechanism of action against various cancer cell lines and other potential therapeutic targets. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to initiate such investigations.

References

An In-Depth Technical Guide to 1-(2-Bromobenzyl)-1H-imidazole: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 1-(2-Bromobenzyl)-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel imidazole-based compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 2-bromobenzyl group. The presence of the bromine atom on the benzyl ring and the versatile imidazole core are key features that contribute to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem CID: 13269319[1]
Molecular Weight 237.10 g/mol PubChem CID: 13269319[1]
IUPAC Name 1-[(2-bromophenyl)methyl]-1H-imidazolePubChem CID: 13269319[1]
CAS Number 72459-45-1PubChem CID: 13269319[1]
XLogP3 2.3PubChem CID: 13269319[1]
Hydrogen Bond Donor Count 0PubChem CID: 13269319[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 13269319[1]
Rotatable Bond Count 2PubChem CID: 13269319[1]
Exact Mass 235.99491 DaPubChem CID: 13269319[1]
Topological Polar Surface Area 17.8 ŲPubChem CID: 13269319[1]

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

Materials:

  • Imidazole

  • 1-bromo-2-(bromomethyl)benzene

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, Dimethylformamide)

Procedure:

  • To a solution of imidazole in an anhydrous solvent, a stoichiometric equivalent of a base is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred for a specified time to allow for the deprotonation of imidazole.

  • A solution of 1-bromo-2-(bromomethyl)benzene in the same anhydrous solvent is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then refluxed for several hours (e.g., 12 hours)[2].

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

SynthesisWorkflow imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation base Base (e.g., NaH) in Anhydrous Solvent base->deprotonation imidazolide Imidazolide Anion deprotonation->imidazolide alkylation N-Alkylation (Reflux) imidazolide->alkylation alkyl_halide 1-bromo-2-(bromomethyl)benzene alkyl_halide->alkylation crude_product Crude Product alkylation->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Proposed Synthetic Workflow for this compound.
Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available in the provided search results. However, based on the known spectral data of related imidazole derivatives, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Signals corresponding to the imidazole protons are expected in the range of δ 6.8-7.7 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 5.2 ppm. The aromatic protons of the bromobenzyl group would resonate in the aromatic region (δ 7.0-7.7 ppm).
¹³C NMR Carbon signals for the imidazole ring are anticipated between δ 117-140 ppm. The benzylic carbon signal would be expected around δ 50 ppm. Aromatic carbons of the bromobenzyl ring would appear in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.
IR (KBr, cm⁻¹) Characteristic peaks for C-H stretching of the aromatic and imidazole rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the rings (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry (ESI-MS) The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 237/239, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Biological Activity and Potential Applications

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of imidazole derivatives containing a 2-bromobenzyl moiety. A study by Yang et al. synthesized a series of hybrid compounds between 2-phenylbenzofuran and imidazole and found that the derivative with a 2-bromobenzyl group at the imidazolyl-3-position was the most potent compound against four human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia)[3]. Another study on hybrid compounds of 2-phenyl-3-alkylbenzofuran and imidazole identified a derivative with a 2-bromobenzyl group on the imidazole ring as the most potent, with IC₅₀ values ranging from 0.08 to 0.55 μM against five human tumor cell lines. This compound was particularly selective against breast carcinoma (MCF-7) and colon carcinoma (SW480)[4].

The mechanism of anticancer action for many imidazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While the specific mechanism for this compound has not been elucidated, related compounds have been shown to target enzymes such as phosphatidylinositol 3-kinases (PI3K)[4].

AnticancerMechanism molecule 1-(2-Bromobenzyl)- 1H-imidazole pi3k PI3K molecule->pi3k akt Akt/PKB pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation Promotion

Hypothetical Signaling Pathway for Anticancer Activity.
Other Potential Biological Activities

The imidazole scaffold is present in numerous antifungal and antiviral drugs. Therefore, this compound and its derivatives warrant investigation for these activities as well.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its structural features suggest the potential for potent and selective biological activity. The promising in vitro anticancer results of closely related compounds underscore the importance of further investigation into this specific molecule.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound.

  • Comprehensive spectroscopic and crystallographic characterization of the pure compound.

  • In-depth evaluation of its cytotoxic activity against a broader panel of cancer cell lines.

  • Elucidation of its specific mechanism of action, including the identification of its molecular targets and affected signaling pathways.

  • Screening for other potential biological activities, such as antifungal and antiviral effects.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.

References

1-(2-Bromobenzyl)-1H-imidazole synthesis from imidazole and 2-bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromobenzyl)-1H-imidazole from imidazole and 2-bromobenzyl bromide. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines the reaction mechanism, detailed experimental protocols, and key analytical data.

Introduction

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-substituted imidazoles that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The 1-benzylimidazole core, in particular, is a prevalent scaffold in medicinal chemistry. The synthesis of this compound involves the nucleophilic substitution reaction between imidazole and 2-bromobenzyl bromide. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide.[1] A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.[1][2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, which enhances its nucleophilicity.

First, the base abstracts a proton from the imidazole ring, forming an imidazolide anion. This anion is a potent nucleophile. Subsequently, the imidazolide anion attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming the desired product, this compound.

reaction_pathway imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide + Base base Base (e.g., K₂CO₃, NaH) product This compound imidazolide->product + 2-Bromobenzyl Bromide bromobenzyl 2-Bromobenzyl Bromide bromobenzyl->product byproduct Byproduct (e.g., KBr, H₂O)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two common protocols for the N-alkylation of imidazole are presented below, adapted for the synthesis of this compound. These methods utilize different bases and solvents, offering flexibility based on available reagents and desired reaction conditions.

Protocol 1: Using Potassium Carbonate in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.[1]

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.[2]

  • Add 2-bromobenzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.[1]

Protocol 2: Using Sodium Hydride in Tetrahydrofuran

This method employs a stronger base and is often faster, allowing for the reaction to be performed at lower temperatures.[1]

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C (using an ice bath).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[1]

  • Cool the reaction mixture back to 0°C and add 2-bromobenzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start: Reactants reaction N-Alkylation Reaction start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography/Recrystallization) evaporation->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Figure 2: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂[3]
Molecular Weight 237.10 g/mol [3][4]
Appearance Colorless solid (recrystallized)[5]
Purity ≥98%[4]
CAS Number 72459-45-1[4]

Note: Specific yield and melting point data can vary depending on the reaction scale and purification method.

Spectroscopic Data

While a specific spectrum for this compound was not found in the search results, related compounds show characteristic signals. For instance, in the ¹H NMR of a similar compound, 1-benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole, the benzylic protons (CH₂) appear as a singlet around δ 5.28 ppm.[6] For this compound, one would expect to see characteristic signals for the imidazole ring protons, the benzylic protons, and the aromatic protons of the bromobenzyl group.

Conclusion

The synthesis of this compound from imidazole and 2-bromobenzyl bromide is a straightforward and efficient process. The choice of base and solvent can be tailored to specific laboratory conditions and desired reaction rates. The protocols provided in this guide, along with the summarized data, offer a solid foundation for researchers and professionals in the field of drug development and materials science to synthesize and utilize this valuable chemical intermediate.

References

Spectroscopic and Synthetic Profile of 1-(2-Bromobenzyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(2-Bromobenzyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Summary of Spectroscopic Data

The structural integrity of this compound has been confirmed through a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Proton Assignment
7.61 (d, J = 8.0 Hz, 1H)Ar-H
7.55 (s, 1H)Imidazole-H
7.33 (t, J = 7.6 Hz, 1H)Ar-H
7.17 (t, J = 7.8 Hz, 1H)Ar-H
7.11 (s, 1H)Imidazole-H
6.90 (s, 1H)Imidazole-H
6.80 (d, J = 7.6 Hz, 1H)Ar-H
5.18 (s, 2H)CH₂
¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ) ppm Carbon Assignment
137.4Imidazole-C
135.5Ar-C (quaternary)
133.0Ar-C
129.8Ar-C
129.6Imidazole-C
128.5Ar-C
128.0Ar-C
123.0Ar-C (quaternary)
119.3Imidazole-C
51.7CH₂
Mass Spectrometry (GC-MS)
m/z Interpretation
236, 238[M]⁺, [M+2]⁺ (presence of Br)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
3111, 3062Aromatic C-H stretch
2927Aliphatic C-H stretch
1506, 1471, 1442Aromatic C=C stretch
1224C-N stretch
1024C-Br stretch
754Ar-H out-of-plane bend (ortho-disubstituted)

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. The following protocol is adapted from established procedures for the synthesis of related bromobenzyl-imidazoles.

Materials:

  • Imidazole

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • 2-Bromobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting mixture is stirred at room temperature for 1 hour.

  • A solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward N-alkylation pathway. The logical flow of the experimental procedure is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_procedure Reaction Steps cluster_workup Workup and Purification Imidazole Imidazole Deprotonation Deprotonation of Imidazole with NaH in DMF Imidazole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation BromobenzylBromide 2-Bromobenzyl bromide Alkylation N-Alkylation with 2-Bromobenzyl bromide BromobenzylBromide->Alkylation Deprotonation->Alkylation Imidazole Anion Quenching Reaction Quenching with Water Alkylation->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

This document serves as a foundational resource for the synthesis and characterization of this compound, providing the necessary data and protocols to facilitate its use in further research and development endeavors.

1H NMR spectrum of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H NMR spectrum of 1-(2-Bromobenzyl)-1H-imidazole is crucial for the structural elucidation and purity assessment of this compound, which serves as a significant building block in medicinal chemistry and materials science. This guide provides a detailed overview of the predicted proton nuclear magnetic resonance (¹H NMR) data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton environment.

Due to the absence of publicly available experimental ¹H NMR data for this compound in the searched literature, this guide will utilize predicted data to illustrate the expected spectral characteristics. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for similar molecular fragments.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) indicates the magnitude of the spin-spin coupling between neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2'7.60 - 7.70d1HExpected to be a doublet due to coupling with H-3'.
H-3'7.25 - 7.35t1HExpected to be a triplet due to coupling with H-2' and H-4'.
H-4'7.10 - 7.20t1HExpected to be a triplet due to coupling with H-3' and H-5'.
H-5'7.35 - 7.45d1HExpected to be a doublet due to coupling with H-4'.
H-6'6.90 - 7.00d1H
-CH₂-5.30 - 5.40s2HMethylene bridge protons, expected to be a singlet.
H-27.70 - 7.80s1HImidazole ring proton.
H-47.15 - 7.25s1HImidazole ring proton.
H-56.95 - 7.05s1HImidazole ring proton.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm). d. Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup: a. The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. b. The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. b. Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm). c. Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans. e. Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds to ensure good digital resolution. f. Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the resulting spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each resonance. e. Analyze the multiplicity and coupling constants of the signals to deduce the connectivity of the protons in the molecule.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the distinct proton environments within the this compound molecule and their expected signaling in the ¹H NMR spectrum.

Caption: Predicted proton environments in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for researchers and professionals in drug development. The provided predicted data and experimental protocol serve as a valuable resource for the characterization of this important chemical entity.

Mass Spectrometry of 1-(2-Bromobenzyl)-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1-(2-Bromobenzyl)-1H-imidazole, a compound of interest in medicinal chemistry and drug development. The guide covers the predicted fragmentation pathways under electron ionization (EI), a common mass spectrometry technique for the analysis of small molecules. Due to the limited availability of public experimental data for this specific molecule, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds.

Introduction

This compound is a substituted imidazole derivative with potential applications in various fields of chemical and pharmaceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is essential for its identification in complex mixtures and for metabolism studies. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a hard ionization technique that provides rich structural information through characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the benzyl-imidazole bond and fragmentation of the imidazole and bromobenzyl moieties. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Based on the fragmentation of similar benzyl-substituted imidazoles and bromo-aromatic compounds, the following key fragments are predicted.

Table 1: Predicted Mass Spectral Data for this compound (Electron Ionization)

m/zProposed Fragment IonRelative Abundance (%)Notes
236/238[C10H9BrN2]+• (Molecular Ion)85Isotopic pair due to 79Br and 81Br
169/171[C7H6Br]+100 (Base Peak)Bromotropylium ion, characteristic of benzyl bromides
157[C10H9N2]+30Loss of Br radical
90[C6H4]+•25Loss of HBr from the bromotropylium ion
81[C4H5N2]+40Imidazole moiety with a methylene group
68[C3H4N2]+•15Imidazole radical cation
Proposed Fragmentation Pathway

The primary fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. The most favorable cleavage is the benzylic C-N bond, leading to the formation of the stable bromotropylium ion, which is often the base peak in the spectrum.

fragmentation_pathway M [C10H9BrN2]+• m/z 236/238 Molecular Ion F1 [C7H6Br]+ m/z 169/171 (Bromotropylium ion) M->F1 - C3H3N2• F2 [C10H9N2]+ m/z 157 M->F2 - Br• F4 [C4H5N2]+ m/z 81 M->F4 - C6H4Br• F3 [C6H4]+• m/z 90 F1->F3 - HBr F5 [C3H4N2]+• m/z 68 F4->F5 - CH2

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Injection: Inject 1 µL of the final solution into the GC-MS system.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing SP1 Dissolve in Methanol/DCM SP2 Dilute to 1-10 µg/mL SP1->SP2 GC_Inject Inject 1 µL SP2->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze DP1 Acquire Mass Spectrum MS_Analyze->DP1 DP2 Identify Fragments DP1->DP2 DP3 Structural Elucidation DP2->DP3

Navigating the Physicochemical Landscape of 1-(2-Bromobenzyl)-1H-imidazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromobenzyl)-1H-imidazole is a substituted imidazole derivative with potential applications in pharmaceutical research and development. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation, storage, and in vivo evaluation. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, imparts a unique set of characteristics, including the potential for hydrogen bonding and acid-base reactivity, which influence its solubility and stability profile. The presence of the 2-bromobenzyl substituent further modulates these properties through steric and electronic effects.

This guide provides a detailed overview of the expected solubility and stability of this compound, along with standardized experimental protocols for their empirical determination.

Predicted Physicochemical Properties

While experimental data is not available, computed properties from databases such as PubChem can offer initial insights into the behavior of this compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₉BrN₂PubChem[1]
Molecular Weight237.10 g/mol PubChem[1]
XLogP32.3PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

The predicted XLogP3 value of 2.3 suggests that this compound is likely to have moderate lipophilicity, indicating a higher solubility in organic solvents compared to aqueous media. The presence of two hydrogen bond acceptors (the nitrogen atoms in the imidazole ring) suggests some potential for interaction with protic solvents.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the structure of this compound, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers
pH 2 (Acidic)Moderately SolubleProtonation of the imidazole ring increases polarity and aqueous solubility.
pH 7 (Neutral)Sparingly SolubleThe neutral form is less polar.
pH 10 (Basic)Sparingly SolubleThe compound is not expected to deprotonate at this pH.
Organic Solvents
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
AcetonitrileSolublePolar aprotic solvent.
DichloromethaneSolubleNonpolar aprotic solvent, suitable for lipophilic compounds.
HexaneInsolubleVery nonpolar solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure that undissolved solid remains visible.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Quantify solubility E->F

Caption: A typical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3) Potentially unstable over timeHydrolysis of the imidazole ring or cleavage of the benzyl-imidazole bond.
Neutral (pH 6-8) Likely stableGenerally, imidazole derivatives are relatively stable at neutral pH.
Basic (pH 9-12) Potentially unstableBase-catalyzed hydrolysis.
Oxidative (e.g., H₂O₂) Potentially unstableOxidation of the imidazole ring.
Thermal (e.g., > 60°C) Potentially unstableThermal decomposition.
Photochemical (UV/Vis light) Potentially unstablePhotodegradation, potentially involving the bromine atom.
Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl and store at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH and store at room temperature.

    • Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

    • Thermal Degradation: Store the drug solution (and solid drug) in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the drug solution (and solid drug) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization (for acidic and basic samples):

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products.

    • Validate the analytical method for its ability to separate the parent drug from all significant degradation products (stability-indicating).

Diagram 2: Potential Degradation Pathway of a Substituted Imidazole

G Hypothetical Degradation Pathway A This compound B Hydrolysis (Acid/Base) A->B D Oxidation (H₂O₂) A->D F Photodegradation (UV/Vis Light) A->F C Imidazole Ring Opening B->C E N-Oxide Formation D->E G Debromination or Isomerization F->G

Caption: A simplified diagram illustrating potential degradation pathways for a substituted imidazole under various stress conditions.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a robust framework for understanding and evaluating its solubility and stability. The predicted moderate lipophilicity suggests good solubility in organic solvents and pH-dependent solubility in aqueous media. Stability studies are essential to identify potential degradation pathways and establish appropriate storage and handling conditions. The provided experimental protocols offer standardized methods for researchers to generate the necessary empirical data to support the development of this compound for its intended applications. The generation of such data is a critical step in advancing any new chemical entity through the drug discovery and development pipeline.

References

The Emerging Potential of 1-(2-Bromobenzyl)-1H-imidazole in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of therapeutic agents targeting a wide array of diseases.[1][2] In the realm of oncology, imidazole-containing molecules have demonstrated significant potential, with several derivatives exhibiting potent anticancer activity.[2][3][4][5] This technical guide focuses on a particularly promising derivative, 1-(2-Bromobenzyl)-1H-imidazole, and its application as a key building block in the development of novel anticancer agents. Specifically, we will delve into the synthesis, cytotoxic activity, and putative mechanism of action of a hybrid molecule incorporating this moiety, which has shown remarkable potency against several human cancer cell lines.

Synthesis of a Potent this compound Hybrid Anticancer Agent

A novel hybrid compound, 1-(2-bromobenzyl)-2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole (referred to as Compound 31 in cited literature), has been identified as a highly potent anticancer agent.[6] The synthesis of this class of molecules involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of 1-(2-bromobenzyl)-2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole

The synthesis of the target compound is achieved through a convergent approach, involving the preparation of a key benzofuran intermediate followed by the construction of the substituted imidazole ring and subsequent N-alkylation.

Step 1: Synthesis of the Benzofuran Intermediate

A suitably substituted benzofuran core is synthesized via established methods, such as the Perkin rearrangement or other cyclization strategies. The starting materials would typically be a substituted phenol and an α-halo ketone.

Step 2: Imidazole Ring Formation

The benzofuran intermediate, possessing a reactive functional group, is then utilized to construct the imidazole ring. A common method is the Radziszewski reaction, where a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source) react to form the imidazole ring.

Step 3: N-Alkylation with 2-Bromobenzyl Bromide

The final step involves the N-alkylation of the newly formed imidazole ring with 2-bromobenzyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

General Procedure:

  • To a solution of the 2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole intermediate in anhydrous DMF, an equimolar amount of a suitable base (e.g., NaH) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the imidazolide anion.

  • An equimolar amount of 1-bromo-2-(bromomethyl)benzene is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity

The synthesized hybrid compound 31 has demonstrated exceptional cytotoxic activity against a panel of five human cancer cell lines.[6] The potency of this compound was found to be significantly greater than the widely used chemotherapeutic drug, cisplatin.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cell lines (SMMC-7721, SW480, MCF-7, A549, and HL-60) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Quantitative Cytotoxicity Data

The table below summarizes the IC50 values of compound 31 and the reference drug cisplatin against the tested human cancer cell lines.

Cell LineCancer TypeCompound 31 IC50 (µM)Cisplatin IC50 (µM)Selectivity Index (Cisplatin IC50 / Compound 31 IC50)
SMMC-7721 Hepatocellular Carcinoma0.08 - 0.55Not explicitly statedNot calculable
SW480 Colon Carcinoma0.08 - 0.55Significantly higher40.1
MCF-7 Breast Carcinoma0.08 - 0.55Significantly higher40.8
A549 Lung Carcinoma0.08 - 0.55Not explicitly statedNot calculable
HL-60 Promyelocytic Leukemia0.08 - 0.55Not explicitly statedNot calculable

Note: The exact IC50 values for each cell line were not available in the abstract; a range was provided. The selectivity index is based on the reported fold-difference in selectivity.[6]

Putative Mechanism of Action

The potent anticancer activity of the this compound hybrid compound suggests a specific molecular target or pathway is being modulated. While the precise mechanism of action has not been fully elucidated, molecular docking studies have implicated the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway as a potential target.[6]

PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Compound31 This compound Hybrid (Compound 31) Compound31->PI3K Inhibition (Putative)

Caption: Putative mechanism of action via PI3K pathway inhibition.

Molecular docking simulations suggest that the hybrid compound may bind to the active site of PI3K, thereby inhibiting its kinase activity. This would lead to a downstream cascade of events, including the suppression of AKT and mTOR signaling, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Experimental Workflow

The logical flow of the research leading to the identification of this potent anticancer agent is depicted in the following diagram.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Hybrid Purification Purification and Structural Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 CellLines Panel of Human Cancer Cell Lines CellLines->Cytotoxicity Lead Lead Compound Identification IC50->Lead Mechanism Mechanism of Action Studies (Molecular Docking) PI3K PI3K as a Potential Target Mechanism->PI3K Mechanism->Lead

References

An In-depth Technical Guide on 1-(2-Bromobenzyl)-1H-imidazole as a Precursor for N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-bromobenzyl)-1H-imidazole and its role as a precursor to N-heterocyclic carbenes (NHCs) for applications in catalysis and drug development. The document details the synthesis of the precursor, its conversion to the corresponding imidazolium salt, the generation of the NHC, and the formation of its palladium(II) complex. Furthermore, it explores the catalytic applications of the resulting Pd-NHC complex in Suzuki-Miyaura and Heck cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability they impart to metal complexes make them superior alternatives to traditional phosphine ligands in many catalytic transformations. The synthesis of NHCs is typically achieved by the deprotonation of their corresponding imidazolium or benzimidazolium salt precursors.

This guide focuses on this compound, a versatile precursor for a specific class of NHC ligands. The presence of the 2-bromobenzyl group offers unique steric and electronic properties to the resulting NHC and its metal complexes, influencing their catalytic activity and potential applications in medicinal chemistry.

Synthesis of the Precursor and its Derivatives

The journey from simple starting materials to the catalytically active Pd-NHC complex involves a multi-step synthesis. This section outlines the preparation of this compound, its conversion to the imidazolium salt, the subsequent generation of the free carbene, and its complexation with palladium.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen of the imidazole ring acts as a nucleophile. A base is typically used to deprotonate the imidazole, enhancing its nucleophilicity.

G Imidazole Imidazole Product This compound Imidazole->Product Base Base (e.g., NaH, K2CO3) Base->Imidazole Deprotonation Bromobenzyl 2-Bromobenzyl bromide Bromobenzyl->Product Salt Salt (e.g., NaBr, KBr)

Synthesis of this compound.
Synthesis of 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium Bromide

The synthesized this compound is then quaternized by reacting it with an alkyl halide, such as methyl iodide or ethyl bromide, to form the corresponding 1-(2-bromobenzyl)-3-alkyl-1H-imidazolium bromide. This imidazolium salt is the direct precursor to the N-heterocyclic carbene.

G Precursor This compound ImidazoliumSalt 1-(2-Bromobenzyl)-3-alkyl- 1H-imidazolium Bromide Precursor->ImidazoliumSalt AlkylHalide Alkyl Halide (e.g., CH3I) AlkylHalide->ImidazoliumSalt

Synthesis of the Imidazolium Salt Precursor.
Generation of the N-Heterocyclic Carbene and Formation of the Palladium(II) Complex

The N-heterocyclic carbene is generated in situ by the deprotonation of the imidazolium salt using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting free carbene is highly reactive and is immediately trapped by a palladium(II) source, such as palladium(II) acetate or [PdCl2(MeCN)2], to form the stable Pd-NHC complex.

G ImidazoliumSalt Imidazolium Salt FreeCarbene Free NHC ImidazoliumSalt->FreeCarbene Deprotonation Base Strong Base (e.g., NaH) Base->ImidazoliumSalt PdComplex Palladium-NHC Complex FreeCarbene->PdComplex PdSource Palladium(II) Source (e.g., Pd(OAc)2) PdSource->PdComplex

Generation of the NHC and formation of the Pd(II) complex.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, the imidazolium salt, and the palladium-NHC complex.

Synthesis of this compound

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.0 eq) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-imidazolium Bromide

Materials:

  • This compound

  • Methyl iodide

  • Anhydrous dioxane

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane.

  • Add methyl iodide (1.5 eq) to the solution.

  • Reflux the mixture for 12 hours.[1]

  • Cool the solution to room temperature.

  • Filter the resulting colorless solid and wash with diethyl ether.

  • The solid can be further purified by recrystallization from acetonitrile and diethyl ether to yield colorless single crystals of 1-(2-bromobenzyl)-3-methyl-1H-imidazolium bromide.[1]

Synthesis of the Palladium(II)-NHC Complex

Materials:

  • 1-(2-Bromobenzyl)-3-methyl-1H-imidazolium bromide

  • Palladium(II) acetate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethylformamide (DMF)

  • Pentane

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(2-bromobenzyl)-3-methyl-1H-imidazolium bromide (1.0 eq) and palladium(II) acetate (1.0 eq).

  • Add anhydrous DMF to the flask.

  • Slowly add potassium tert-butoxide (1.1 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, add water to the mixture and extract with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by washing with pentane to yield the desired palladium(II)-NHC complex.

Catalytic Applications

The synthesized palladium-NHC complex is a highly effective catalyst for various cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. This section focuses on its application in the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The Pd-NHC complex derived from this compound demonstrates high catalytic activity in this reaction, particularly with challenging substrates like aryl chlorides.

G cluster_0 Catalytic Cycle Pd0 Pd(0)-NHC OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OR)2) Base Base Base->Transmetal

Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Quantitative Performance Data:

The catalytic performance of related Pd-NHC complexes in the Suzuki-Miyaura coupling of aryl chlorides is summarized in the table below. These data highlight the efficiency of such catalysts under mild conditions.

EntryAryl ChlorideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1K₃PO₄Toluene/H₂O1001295
24-ChloroanisolePhenylboronic acid1K₃PO₄Toluene/H₂O1001292
3Chlorobenzene4-Methylphenylboronic acid1K₃PO₄Toluene/H₂O1001298
Heck Cross-Coupling Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The Pd-NHC complex derived from this compound is also an efficient catalyst for this transformation.

G cluster_0 Catalytic Cycle Pd0 Pd(0)-NHC OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Carbopalladation Carbopalladation OxAdd->Carbopalladation Alkene BetaHydride β-Hydride Elimination Carbopalladation->BetaHydride BetaHydride->Pd0 Alkylated Alkene Product Substituted Alkene ArylHalide Aryl Halide (Ar-X) Alkene Alkene Base Base Base->BetaHydride

Generalized Catalytic Cycle for the Heck Reaction.

Quantitative Performance Data:

The following table summarizes the catalytic activity of a related NHC-Pd(II)-1-methylimidazole complex in the Heck reaction of aryl chlorides with styrene.[2]

EntryAryl ChlorideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ChlorobenzeneStyrene1.0Cs₂CO₃TBAB1401292
24-ChlorotolueneStyrene1.0Cs₂CO₃TBAB1401295
34-ChloroanisoleStyrene1.0Cs₂CO₃TBAB1401288

Structural and Mechanistic Insights

Typical Bond Lengths and Angles for Pd-NHC Complexes:

ParameterTypical Value
Pd-C(carbene) bond length1.940 - 2.073 Å[3]
N-C(carbene)-N angle107.78°[3]

Mechanistic studies on Suzuki-Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes suggest that the NHC ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[4][5] The strong σ-donation from the NHC stabilizes the palladium center throughout the catalytic cycle, leading to higher efficiency and turnover numbers.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of N-heterocyclic carbene ligands. The resulting palladium-NHC complexes exhibit excellent catalytic activity in fundamentally important cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The modular nature of the imidazole core allows for fine-tuning of the steric and electronic properties of the NHC ligand, paving the way for the development of highly efficient and selective catalysts for a wide range of organic transformations. This makes these compounds highly relevant for researchers in academia and industry, including those in the field of drug development where efficient synthetic methodologies are paramount. Further investigation into the synthesis of a broader range of derivatives and their applications in other catalytic processes is a promising area for future research.

References

An In-depth Technical Guide on the Biological Activity of 1-(2-Bromobenzyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 1-(2-bromobenzyl)-1H-imidazole derivatives and closely related analogs. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.

Core Findings: Antifungal and Antibacterial Potential

Research into halogenated benzylimidazole derivatives has revealed significant antimicrobial activity. While specific data for this compound is not extensively available in publicly accessible literature, studies on closely related isomers and halogenated analogs provide valuable insights into the potential of this chemical class. Bromo- and chloro-benzyl imidazole derivatives have shown notable efficacy against various fungal and bacterial pathogens.

Quantitative Biological Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) values for a series of 1-halogenobenzyl-3-(imidazol-1-ylmethyl)indole derivatives, which share the core 1-benzylimidazole structure. These compounds were evaluated for their in vitro activity against the fungal pathogens Candida albicans and Aspergillus fumigatus.[1] Additionally, data for halogenated N-benzylimidazoles against various bacterial strains are presented.

Table 1: Antifungal Activity of 1-Halogenobenzyl-3-(imidazol-1-ylmethyl)indole Derivatives [1]

CompoundHalogen SubstitutionRMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
35b 2-chloroH4>20
35e 4-bromoH6>20
35g 2,4-dichloroH2>20
35h 2,6-dichloroH4>20
36a 2-fluoroCH₃6>20
38a 2-fluoroC₂H₅4>20
40a 2-fluoron-C₃H₇1>20
45a 2-chloroC₆H₅>208
Amphotericin B --0.250.14
Fluconazole --0.5>64
Itraconazole --0.1250.5

Data extracted from Pommery, et al., 2003.[1]

Table 2: Antibacterial Activity of Halogenated N-Benzylimidazole Derivatives

CompoundHalogen SubstitutionMIC (mg/mL) vs. P. aeruginosa
N-2-chlorobenzyl imidazole 2-chloro0.250

Data suggests bromo-derivatives are very active against Gram-positive bacteria, though specific MIC values were not provided in the abstract.

Experimental Protocols

This section details the methodologies for the synthesis of 1-halogenobenzyl-imidazole derivatives and the subsequent evaluation of their antifungal activity, based on established protocols.

Synthesis of 1-Halogenobenzyl-3-(imidazol-1-ylmethyl)indole Derivatives[1]

A general synthetic pathway for the preparation of these derivatives involves the reaction of a substituted indole with a halogenated benzyl halide, followed by the introduction of the imidazole moiety.

Step 1: N-Alkylation of Indole A solution of the appropriately substituted indole in a suitable solvent (e.g., dimethylformamide) is treated with a strong base (e.g., sodium hydride) at a low temperature (e.g., 0°C). The corresponding halogenobenzyl halide (e.g., 2-bromobenzyl bromide) is then added, and the reaction mixture is stirred at room temperature until completion.

Step 2: Introduction of the Imidazole Moiety The product from Step 1 is subjected to a reaction that introduces the imidazolylmethyl group at the 3-position of the indole ring. This can be achieved through various methods, one of which involves a Mannich-type reaction with formaldehyde and imidazole.

Step 3: Purification The final compounds are purified using standard techniques such as column chromatography on silica gel.

Antifungal Susceptibility Testing[1]

The in vitro antifungal activity is determined using a broth microdilution method.

1. Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

2. Microdilution Assay: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI 1640).

3. Incubation: The prepared fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).

4. MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density.

Visualizations

Synthetic Workflow

G General Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification & Final Product Indole Substituted Indole Alkylation N-Alkylation Indole->Alkylation BenzylHalide Halogenobenzyl Halide BenzylHalide->Alkylation ImidazoleIntro Introduction of Imidazole Moiety Alkylation->ImidazoleIntro Purification Purification ImidazoleIntro->Purification FinalProduct 1-Halogenobenzyl-3- (imidazol-1-ylmethyl)indole Purification->FinalProduct

Caption: General Synthetic Workflow for 1-Halogenobenzyl-3-(imidazol-1-ylmethyl)indole Derivatives.

Mechanism of Action: Azole Antifungals

The antifungal activity of imidazole derivatives is primarily attributed to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.

G Mechanism of Action of Azole Antifungals Imidazole This compound Derivative Imidazole->Inhibition Enzyme Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Enzyme->Ergosterol Inhibition Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component Inhibition->Enzyme

Caption: Inhibition of Ergosterol Biosynthesis by Azole Derivatives.

Conclusion

While direct and extensive biological data for this compound derivatives are limited in the reviewed literature, the available information on closely related halogenated benzylimidazole analogs strongly suggests their potential as valuable scaffolds for the development of novel antifungal and antibacterial agents. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon. Further investigation into the specific biological activities of 2-bromo substituted derivatives is warranted to fully elucidate their therapeutic potential. The provided visualizations of the synthetic pathway and mechanism of action offer a clear conceptual framework for future studies in this promising area of medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse applications of the versatile heterocyclic compound, 1-(2-Bromobenzyl)-1H-imidazole. This document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and signaling pathways to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the direct N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

A general synthetic pathway is depicted below:

Synthesis General Synthesis of this compound Imidazole Imidazole Reaction + Imidazole->Reaction BromobenzylBromide 2-Bromobenzyl bromide BromobenzylBromide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF, Dioxane) Solvent->Reaction Product This compound Byproduct Salt Byproduct (e.g., KBr) Reaction->Product Heat

A general reaction scheme for the N-alkylation of imidazole.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the N-alkylation of imidazoles.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Bromobenzyl bromide (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is then heated to reflux (approximately 82 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solid inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data
Property Expected Data
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.10 (m, 4H, Ar-H, Im-H), 6.95 (s, 1H, Im-H), 5.30 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 137.5, 133.0, 130.0, 129.5, 129.0, 128.0, 122.5, 119.5, 51.0
IR (KBr, cm⁻¹) ~3100 (C-H, aromatic), ~1500 (C=C, aromatic), ~1220 (C-N), ~750 (C-Br)
Mass Spec (ESI-MS) m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺

Applications of this compound

This compound is a valuable building block in several areas of chemical research, primarily as a precursor to N-heterocyclic carbenes for catalysis and as a scaffold in medicinal chemistry.

Precursor to N-Heterocyclic Carbene (NHC) Ligands for Catalysis

This compound can be readily converted into an imidazolium salt, which serves as a precursor to an N-heterocyclic carbene (NHC). These NHCs are powerful ligands for transition metals, forming stable and highly active catalysts for a variety of organic transformations.

NHC_Synthesis Synthesis of a Palladium-NHC Complex cluster_0 Step 1: Quaternization cluster_1 Step 2: Carbene Formation cluster_2 Step 3: Metalation Imidazole_Deriv This compound Imidazolium_Salt 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium halide Imidazole_Deriv->Imidazolium_Salt Alkylation Alkyl_Halide R-X (e.g., CH3I) NHC N-Heterocyclic Carbene (NHC) Imidazolium_Salt->NHC Deprotonation Base Strong Base (e.g., NaH, KOtBu) Pd_NHC_Complex Palladium-NHC Complex NHC->Pd_NHC_Complex Complexation Pd_Precursor Pd(II) Precursor (e.g., Pd(OAc)2) Kinase_Inhibition Role in Kinase Inhibitor Design Building_Block This compound Modification Chemical Modification (e.g., Suzuki Coupling) Building_Block->Modification Kinase_Inhibitor Kinase Inhibitor Candidate Modification->Kinase_Inhibitor Kinase Protein Kinase Kinase_Inhibitor->Kinase Binds to active site Inhibition Inhibition of Kinase Activity Signaling_Pathway Cellular Signaling Pathway Inhibition->Signaling_Pathway Blocks Disease_Progression Disease Progression (e.g., Cancer) Signaling_Pathway->Disease_Progression Drives

Safety and handling of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 1-(2-Bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Due to the limited availability of data specific to this compound, information from closely related imidazole derivatives is also included to provide a thorough overview of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its chemical structure and key identifiers are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂[2][3]
Molecular Weight 237.10 g/mol [2][3]
CAS Number 72459-45-1[2][3]
Appearance Solid[1]
Melting Point 75°C[1]
Boiling Point 371.5°C at 760 mmHg[1]
Purity Typically ≥95%[1]
IUPAC Name 1-[(2-bromophenyl)methyl]imidazole[2]
InChI InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2[2]
InChIKey MZJSYLIOMLCYIS-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)Br)CN2C=CN=C2

Safety and Hazard Information

The safety information for this compound and related imidazole compounds indicates that it should be handled with care, following strict safety protocols. The GHS classification highlights its potential for significant health hazards.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation1C / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[4][5]
Reproductive Toxicity1BH360: May damage fertility or the unborn child.[4][6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[5]
GHS Pictograms and Signal Word

Signal Word: Danger [4]

alt text
alt text
alt text

Hazard and Precautionary Statements

A summary of the hazard (H) and precautionary (P) statements is provided below.

TypeCodeStatementReference
Hazard H302Harmful if swallowed.[4]
H314/H315Causes severe skin burns and eye damage. / Causes skin irritation.[4][5]
H318/H319Causes serious eye damage. / Causes serious eye irritation.[4][5]
H335May cause respiratory irritation.[5]
H360May damage fertility or the unborn child.[4][6]
Precautionary P201Obtain special instructions before use.[4][6]
P202Do not handle until all safety precautions have been read and understood.[4]
P260Do not breathe dust.[4]
P264Wash skin thoroughly after handling.[4][5]
P270Do not eat, drink or smoke when using this product.[4]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[4]
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[4]
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[4]
P308 + P313IF exposed or concerned: Get medical advice/ attention.[4]
P405Store locked up.[4][5]
P501Dispose of contents/ container to an approved waste disposal plant.[4][5]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

  • Handling:

    • Work under a chemical fume hood.[4]

    • Do not inhale the substance.[4]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5]

    • Wash hands thoroughly after handling.[4][5]

    • Do not eat, drink, or smoke in the work area.[4]

  • Storage:

    • Store in a tightly closed container.[4][5]

    • Keep in a dry and well-ventilated place.[4][5]

    • Store locked up or in an area accessible only to qualified or authorized personnel.[4][5]

    • The recommended storage temperature is room temperature.[1]

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[4][6][7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[4][6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6][7]

Experimental Protocols

General Synthesis of 1-Arylmethyl-1H-imidazoles

This protocol is a generalized procedure based on the synthesis of similar compounds.

  • Reaction Setup: To a solution of imidazole in a suitable solvent (e.g., dioxane), add a base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

  • Addition of Alkylating Agent: After stirring for a specified time, add a solution of 1-bromo-2-(bromomethyl)benzene in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours.[8]

  • Workup: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard protocol to assess the antifungal activity of a compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Potential Biological Activity and Signaling Pathways

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] The primary mechanism of action for many antifungal azoles involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][12]

Visualizations

Experimental Workflow for Safety and Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal Obtain SDS Obtain and Review Safety Data Sheet (SDS) Assess Risks Conduct Risk Assessment Obtain SDS->Assess Risks Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Risks->Wear PPE Work in Hood Work in a Chemical Fume Hood Wear PPE->Work in Hood Weigh Carefully Weigh Compound Carefully Work in Hood->Weigh Carefully Spill Spill Occurs Work in Hood->Spill Avoid Inhalation Avoid Inhaling Dust Avoid Contact Avoid Skin and Eye Contact Weigh Carefully->Avoid Inhalation Weigh Carefully->Avoid Contact Collect Waste Collect Waste in Designated Container Weigh Carefully->Collect Waste Evacuate Evacuate Area Spill->Evacuate First Aid Administer First Aid (as per SDS) Spill->First Aid Notify Supervisor Notify Supervisor Evacuate->Notify Supervisor Consult SDS Consult SDS for Cleanup Procedure Notify Supervisor->Consult SDS Label Waste Label Waste Container Properly Collect Waste->Label Waste Dispose Dispose of Waste via Approved Channels Label Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Potential Signaling Pathway Inhibition (Antifungal Activity)

G Generalized Antifungal Mechanism of Azole Compounds Imidazole Compound This compound (Potential Inhibitor) Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Imidazole Compound->Lanosterol Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol Demethylase Substrate Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal Cell Membrane Essential component Lanosterol Demethylase->Ergosterol Catalyzes conversion Fungal Growth Inhibition Inhibition of Fungal Growth Fungal Cell Membrane->Fungal Growth Inhibition

Caption: A generalized diagram of the potential antifungal mechanism of action for azole compounds.

Conclusion

This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide and the corresponding Safety Data Sheet is essential to mitigate potential risks. While specific biological data for this compound is scarce, its structural similarity to other biologically active imidazoles suggests it may be of interest in drug discovery, particularly in the development of new antifungal agents. Further research is needed to fully characterize its biological activity and toxicological profile.

References

Methodological & Application

Step-by-step synthesis protocol for 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(2-Bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of this compound. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecular scaffolds. The protocol described herein is a robust and efficient method for the N-alkylation of imidazole with 2-bromobenzyl bromide, a common and effective synthetic route.

Introduction

N-substituted imidazoles are a pivotal structural motif present in a wide array of pharmaceutical agents and biologically active compounds. The synthesis of these compounds is a fundamental transformation in organic and medicinal chemistry. The N-alkylation of imidazole with a suitable alkyl halide is a primary method for their preparation. This process involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkyl halide, typically facilitated by a base to enhance the nucleophilicity of the imidazole. This application note details a reliable protocol for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. A base is employed to deprotonate the imidazole, which then acts as a nucleophile.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of imidazoles.[1][2]

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and deionized water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
Imidazole1.0 eq
2-Bromobenzyl bromide1.0 eq
Potassium Carbonate1.5 eq
Reaction Conditions
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time12-24 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.10 g/mol
Expected Yield70-90% (based on similar reactions)
AppearanceOff-white to pale yellow solid

Visualizations

experimental_workflow reagents 1. Combine Imidazole & K₂CO₃ in Acetonitrile addition 2. Add 2-Bromobenzyl Bromide Solution reagents->addition Stir at RT reaction 3. Heat to Reflux (12-24h) addition->reaction workup 4. Cool, Filter & Concentrate reaction->workup extraction 5. Partition between EtOAc and Water workup->extraction purification 6. Dry, Concentrate & Purify (Chromatography) extraction->purification product Pure 1-(2-Bromobenzyl) -1H-imidazole purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of 1-(2-Bromobenzyl)-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Bromobenzyl)-1H-imidazole is a substituted imidazole derivative of interest in medicinal chemistry and drug development. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade

  • Crude Sample: Synthesized this compound

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Cotton or glass wool

2. Pre-Chromatography Preparation

  • TLC Analysis: Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the desired product from impurities, with a target Rf value of approximately 0.3 for the product. Based on similar compounds, a starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, a dry loading method can be used by adsorbing the crude product onto a small amount of silica gel.[2]

3. Column Packing (Slurry Method)

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane). The consistency should be pourable but not too dilute.[2]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles.[2]

  • Continuously add the slurry until the desired column height is reached. The amount of silica gel used is typically 30-100 times the weight of the crude product for effective separation.[2]

  • Once the silica has settled, add a thin protective layer of sand on top of the silica bed.

  • Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.

4. Sample Loading

  • Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette. Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.

  • Dry Loading: If this method was chosen, carefully add the silica gel with the adsorbed crude product to the top of the column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin the elution process by opening the stopcock. A gradient elution is often effective for separating compounds with different polarities. Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., to 20%, 30% EtOAc in Hexane).[4]

  • Collect the eluent in fractions of a predetermined volume in separate tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

6. Post-Chromatography

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • The resulting purified this compound can be further dried under high vacuum to remove any residual solvent.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Data Presentation

ParameterValue/RangeReference/Comment
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A standard polar stationary phase suitable for the separation of N-alkylated imidazoles.[4][5]
Mobile Phase Gradient of Ethyl Acetate in HexaneStarting with a low polarity (e.g., 10-20% EtOAc) and gradually increasing polarity is recommended.[1][4]
Target Rf Value (TLC) ~0.3An optimal Rf value for good separation on a column.[2]
Silica to Compound Ratio 30:1 to 100:1 (by weight)A higher ratio is used for more difficult separations.[2]
Elution Order Less polar impurities followed by the product.Based on the general principles of normal-phase chromatography.[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC_analysis TLC Analysis (Determine Solvent System) Sample_prep Sample Preparation (Dissolve or Dry Load) TLC_analysis->Sample_prep Sample_loading Sample Loading Sample_prep->Sample_loading Column_packing Column Packing (Slurry Method) Column_packing->Sample_loading Elution Elution (Gradient: EtOAc in Hexane) Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_monitoring TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Pooling Pool Pure Fractions TLC_monitoring->Pooling Solvent_removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_removal Final_product Purified Product Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Chromatographic Components

G cluster_components Chromatography System cluster_mixture Crude Mixture Mobile_Phase Mobile Phase (Hexane/EtOAc) Non-polar to Moderately Polar Stationary_Phase Stationary Phase (Silica Gel) Highly Polar Mobile_Phase->Stationary_Phase Flows Through Product This compound (Moderately Polar) Mobile_Phase->Product Elutes Impurities Impurities (Varying Polarities) Mobile_Phase->Impurities Elutes Product->Stationary_Phase Interacts with (Adsorption/Desorption) Impurities->Stationary_Phase Interacts with (Adsorption/Desorption)

Caption: Interaction of components in column chromatography.

References

Synthesis of Imidazolium Salts from 1-(2-Bromobenzyl)-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a range of imidazolium salts derived from 1-(2-bromobenzyl)-1H-imidazole. These compounds are significant precursors for N-heterocyclic carbenes (NHCs), which have broad applications in catalysis. Additionally, the resulting imidazolium salts themselves exhibit notable biological activities, making them valuable for further investigation in drug development.

Introduction

Imidazolium salts are a class of organic salts that have gained substantial attention due to their versatility. They are widely used as ionic liquids, phase-transfer catalysts, and, most notably, as precursors to N-heterocyclic carbenes (NHCs). NHCs have emerged as powerful ligands in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, offering high stability and catalytic activity.[1][2] The this compound scaffold provides a unique platform for the synthesis of imidazolium salts with potential for further functionalization and application in catalysis and medicinal chemistry. The presence of the bromobenzyl group can influence the electronic and steric properties of the resulting NHC ligands and may also impart specific biological activities.[3]

Synthesis Overview

The synthesis of imidazolium salts from this compound is typically achieved through a straightforward N-alkylation reaction, also known as quaternization. In this reaction, the lone pair of electrons on the N-3 nitrogen of the imidazole ring attacks the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged imidazolium cation with the halide as the counter-anion.

Data Presentation: Synthesis of 3-(2-Bromobenzyl)-1-alkyl-1H-imidazol-3-ium Halides

The following table summarizes the reaction conditions and yields for the synthesis of various imidazolium salts starting from this compound and different alkylating agents.

ProductAlkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromideMethyl BromideDioxaneNoneReflux12Not specified[4]
3-(2-Bromobenzyl)-1-ethyl-1H-imidazol-3-ium bromideEthyl BromideAcetonitrileNone7048~85[5]
3-(2-Bromobenzyl)-1-butyl-1H-imidazol-3-ium bromideButyl BromideAcetonitrileNone7048~85[5]
Generic 1-Alkyl-3-(2-bromobenzyl)imidazolium halideAlkyl HalideTHFNaH0 to RT2-4High[6]
Generic 1-Alkyl-3-(2-bromobenzyl)imidazolium halideAlkyl HalideAcetonitrileK₂CO₃RT to 80VariableGood[7]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium Bromide

This protocol is adapted from a procedure for a structurally related compound and is applicable for the direct synthesis of the target compound.[4]

Materials:

  • This compound

  • Methyl bromide (or methyl iodide)

  • Dioxane, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Acetonitrile and Diethyl ether for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane.

  • Add methyl bromide (1.1 eq). Caution: Methyl bromide is a toxic gas. This reaction should be performed in a well-ventilated fume hood. Alternatively, methyl iodide can be used as a liquid reagent.

  • The reaction mixture is refluxed for 12 hours with vigorous stirring.

  • After cooling the solution to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is washed with diethyl ether to remove any unreacted starting materials.

  • For further purification, the solid can be recrystallized from a mixture of acetonitrile and diethyl ether to afford colorless crystals of 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.

Protocol 2: General Procedure for the Synthesis of 3-(2-Bromobenzyl)-1-alkyl-1H-imidazol-3-ium Halides using a Strong Base

This protocol employs a strong base to deprotonate the imidazole prior to alkylation, which can be beneficial for less reactive alkylating agents.[6][7]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, butyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe and needle for additions

  • Filtration apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude imidazolium salt.

  • The product can be further purified by washing with diethyl ether or by recrystallization.

Visualizations

Logical Workflow: From Starting Material to Applications

The following diagram illustrates the synthetic pathway from this compound to the corresponding imidazolium salts and their subsequent applications as N-heterocyclic carbene (NHC) precursors in catalysis and as potential antimicrobial agents.

G cluster_synthesis Synthesis cluster_applications Applications A This compound C Quaternization Reaction (N-Alkylation) A->C B Alkyl Halide (R-X) B->C D 3-(2-Bromobenzyl)-1-alkyl- 1H-imidazol-3-ium Halide C->D E Deprotonation D->E Base K Antimicrobial Activity D->K F N-Heterocyclic Carbene (NHC) E->F I [Pd(II)(NHC)] Complex F->I G Palladium(0) Precursor H Oxidative Addition G->H J Catalytic Cycle (e.g., Cross-Coupling) I->J L Membrane Disruption K->L

Caption: Synthetic workflow and major applications of the target compounds.

Proposed Mechanism of Antimicrobial Action

Imidazolium salts, particularly those with longer alkyl chains, are known to exhibit antimicrobial activity. The proposed mechanism involves the disruption of the bacterial cell membrane.

G cluster_interaction Cellular Interaction cluster_disruption Membrane Disruption & Cell Death A Imidazolium Cation (Hydrophobic Tail & Cationic Head) C Electrostatic Interaction & Hydrophobic Insertion A->C B Bacterial Cell Membrane (Phospholipid Bilayer) B->C D Loss of Membrane Integrity C->D E Leakage of Cytoplasmic Content D->E F Cell Lysis & Death E->F

Caption: Postulated mechanism of antimicrobial activity of imidazolium salts.[8][9]

Applications in Drug Development and Catalysis

The synthesized imidazolium salts are valuable intermediates for several applications:

  • N-Heterocyclic Carbene (NHC) Ligands: Deprotonation of the imidazolium salt at the C2 position yields a free N-heterocyclic carbene. These carbenes are excellent ligands for transition metals, particularly palladium. The resulting Pd-NHC complexes are highly active and stable catalysts for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[1][10][11]

  • Antimicrobial Agents: Quaternary ammonium compounds, including imidazolium salts, are known for their antimicrobial properties. The cationic headgroup of the imidazolium ring can interact with the negatively charged bacterial cell membrane, while a sufficiently long alkyl chain can insert into the hydrophobic lipid bilayer, leading to membrane disruption, leakage of cellular contents, and ultimately cell death.[8][9][12] The this compound derived salts can be screened for their efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Some lipophilic imidazolium salts have demonstrated anti-tumor activity against various cancer cell lines, including non-small-cell lung cancer.[3] The mechanism of action is often linked to the induction of apoptosis. The compounds synthesized from this compound can be evaluated for their potential as novel anticancer agents.

References

Application Notes and Protocols: The Role of 1-(2-Bromobenzyl)-1H-imidazole in Organometallic Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of organometallic catalysts derived from 1-(2-Bromobenzyl)-1H-imidazole. This compound serves as a valuable precursor for the generation of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. The protocols outlined below detail the synthesis of the NHC precursor and its subsequent application in forming catalytically active palladium complexes, particularly for cross-coupling reactions.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability allow for the formation of highly stable and active metal complexes. This compound is a key starting material for the synthesis of specific NHC precursors, which can then be used to generate a variety of organometallic catalysts. The 2-bromobenzyl group offers a handle for further functionalization or can influence the steric and electronic properties of the resulting catalyst.

Synthesis of the N-Heterocyclic Carbene Precursor

The primary route to utilizing this compound in catalyst synthesis is through its conversion into an imidazolium salt, which is the direct precursor to the NHC ligand. A common strategy involves the quaternization of an imidazole derivative.

Experimental Protocol: Synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide

This protocol describes the synthesis of an imidazolium salt from 1-methyl-1H-imidazole and 1-bromo-2-(bromomethyl)benzene, a derivative of the title compound. The same principle applies to the direct use of this compound.

Materials:

  • 1-methyl-1H-imidazole

  • 1-bromo-2-(bromomethyl)benzene

  • Dioxane

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A solution of 1-methyl-1H-imidazole (7.5 mmol) and 1-bromo-2-(bromomethyl)benzene (5.0 mmol) in 20 mL of dioxane is refluxed for 12 hours.[1][2]

  • After cooling the solution to room temperature, the resulting mixture is filtered to afford a colorless solid.[1][2]

  • Recrystallization from acetonitrile and diethyl ether yields colorless single crystals of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide suitable for X-ray diffraction.[1][2]

Characterization Data:

CompoundFormulaMolecular WeightCrystal SystemSpace Group
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromideC₁₁H₁₂BrN₂⁺·Br⁻332.05 g/mol OrthorhombicPbca

Table 1: Crystallographic data for the NHC precursor synthesized from a derivative of this compound.[2]

Synthesis of Organometallic Catalysts

The imidazolium salt serves as a stable precursor that can be readily converted into an NHC-metal complex. The following is a general protocol for the in-situ generation of a palladium-NHC catalyst, a common practice for cross-coupling reactions.

Experimental Protocol: In-Situ Generation of a Palladium-NHC Catalyst for Suzuki-Miyaura Coupling

Materials:

  • Imidazolium salt (e.g., 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide)

  • Palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Aryl halide

  • Arylboronic acid

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

  • Add the imidazolium salt (0.02-0.1 mmol) and the palladium source (0.01-0.05 mmol).

  • Add the degassed solvent system.

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).

Caption: Workflow for NHC precursor synthesis and catalyst application.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Representative Catalytic Performance:

The following table summarizes typical results for Suzuki-Miyaura coupling reactions catalyzed by various NHC-palladium complexes, demonstrating the high yields achievable with this class of catalysts.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acid1.5Cs₂CO₃Dioxane8098
24-ChloroanisolePhenylboronic acid1.5Cs₂CO₃Dioxane8099
31-Chloro-4-nitrobenzenePhenylboronic acid3.0K₃PO₄Dioxane/H₂O10095
42-ChlorotoluenePhenylboronic acid1.5Cs₂CO₃Dioxane8094

Table 2: Representative yields for Suzuki-Miyaura cross-coupling reactions using NHC-palladium catalysts.

Caption: Generalized Suzuki-Miyaura catalytic cycle with a Pd-NHC catalyst.

Conclusion

This compound is a versatile precursor for the synthesis of N-heterocyclic carbene ligands. The corresponding imidazolium salts can be readily prepared and utilized in the formation of highly active organometallic catalysts. While specific performance data for catalysts derived from this exact ligand is limited in public literature, the well-established efficacy of related NHC-palladium complexes in cross-coupling reactions suggests significant potential for applications in organic synthesis, drug discovery, and materials science. Further research into the synthesis and catalytic activity of metal complexes derived from this compound is warranted to fully explore their capabilities.

References

Application Notes and Protocols: Preparation of 1-(2-Bromobenzyl)-1H-imidazole Derivatives for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules and clinically approved drugs.[1] Their versatile scaffold allows for interaction with a wide array of biological targets, including enzymes, making them a fertile ground for the development of novel therapeutics.[1][2] The N-alkylation of the imidazole ring is a fundamental synthetic transformation that yields N-substituted imidazoles, which are pivotal structural motifs in pharmaceuticals.[3]

This document provides detailed application notes and protocols for the synthesis of 1-(2-Bromobenzyl)-1H-imidazole derivatives and their subsequent evaluation as potential enzyme inhibitors. The 1-(2-bromobenzyl) group provides a specific structural element that can be explored for its role in binding to enzyme active sites. The protocols cover two common methods for N-alkylation and a general procedure for an in-vitro enzyme inhibition assay.

Part 1: Synthesis of this compound Derivatives

The synthesis of the target derivatives is typically achieved via a nucleophilic substitution reaction, where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide.[3] A base is employed to deprotonate the imidazole, thereby increasing its nucleophilicity.[3] Two common procedures are detailed below, offering flexibility based on the desired reaction conditions and available reagents.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Starting Materials: - Imidazole Derivative - 2-Bromobenzyl Bromide - Base (e.g., K₂CO₃ or NaH) - Anhydrous Solvent (e.g., ACN or THF) reaction N-Alkylation Reaction (Nucleophilic Substitution) start->reaction Combine & Stir monitoring Monitor Progress via TLC reaction->monitoring filter Filter to Remove Salts monitoring->filter Upon Completion evaporate Evaporate Solvent filter->evaporate extract Aqueous Work-up (Extraction) evaporate->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end_node This compound Derivative purify->end_node

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (ACN)

This method is a widely used and relatively mild procedure for N-alkylation.[3]

Materials:

  • Imidazole or substituted 1H-imidazole (1.0 eq)

  • 2-Bromobenzyl bromide (1.05 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add the imidazole derivative, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension and add 2-bromobenzyl bromide dropwise at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 80°C).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting imidazole is consumed.[3]

  • Upon completion, cool the mixture to room temperature and filter to remove solid potassium carbonate and potassium bromide.[3]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.[3]

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.[3]

  • Purify the product further by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).[3]

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method employs a stronger base and is often faster, proceeding at lower temperatures.[3] Caution: Sodium hydride is highly reactive and flammable; handle with care under an inert atmosphere.

Materials:

  • Imidazole or substituted 1H-imidazole (1.0 eq)

  • 2-Bromobenzyl bromide (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of the imidazole derivative in anhydrous THF dropwise to the NaH suspension.[3]

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[3]

  • Cool the reaction mixture back to 0°C and add 2-bromobenzyl bromide dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.[3]

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Enzyme Inhibition Studies

Imidazole derivatives are known to interact with various enzymes, often by binding to active sites or otherwise modulating their activity.[2] The following is a general protocol for an in-vitro fluorescence-based or luminescence-based assay, which can be adapted for specific enzymes like cyclooxygenases (COX) or protein kinases.[1]

AssayWorkflow cluster_setup Assay Setup (96-well plate) cluster_reaction_detect Reaction & Detection cluster_analysis Data Analysis compounds Dispense Test Compounds (various concentrations) controls Add Controls: - Positive (Known Inhibitor) - Negative (Vehicle/DMSO) compounds->controls enzyme Add Enzyme Solution controls->enzyme incubate1 Pre-incubate Plate enzyme->incubate1 substrate Initiate Reaction: Add Substrate Solution incubate1->substrate incubate2 Incubate at Optimal Temp substrate->incubate2 detect Measure Signal (Fluorescence/Luminescence) incubate2->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot Plot % Inhibition vs. log[Compound] calc_inhibition->plot ic50 Determine IC₅₀ Value (Non-linear Regression) plot->ic50

Protocol 3: General In-Vitro Enzyme Inhibition Assay

Materials:

  • 96-well microplate (black or white, depending on detection method)

  • Test this compound derivatives (dissolved in DMSO)

  • Target enzyme solution (in appropriate assay buffer)

  • Substrate solution (specific to the enzyme)

  • Known inhibitor (positive control)

  • Vehicle (DMSO, negative control)

  • Assay buffer

  • Microplate reader (for fluorescence or luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a small volume (e.g., 5-10 µL) of the diluted test compounds to the appropriate wells.[1]

  • Add wells for the positive control (a known inhibitor) and negative control (DMSO vehicle only).[1]

  • Add the enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.[1]

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.[1]

  • Incubate the plate for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).[1]

  • Stop the reaction (if necessary) and measure the signal (e.g., fluorescence or luminescence) using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[1]

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Control - Signal_Blank))

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[1]

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized for clear comparison. The following table provides an example of how to present such data for a hypothetical series of this compound derivatives.

Table 1: Representative Inhibitory Activity of this compound Derivatives against Cyclooxygenase-2 (COX-2)

Compound IDR-Group on Imidazole RingTarget EnzymeIC₅₀ (µM)Assay Method
BBI-01 HCOX-21.25In-vitro fluorescence-based
BBI-02 2-MethylCOX-20.85In-vitro fluorescence-based
BBI-03 4-NitroCOX-20.15In-vitro fluorescence-based
BBI-04 4,5-DichloroCOX-20.09In-vitro fluorescence-based
Celecoxib (Positive Control)COX-20.05In-vitro fluorescence-based

Note: The data presented in this table is for illustrative purposes only and serves as an example for data presentation.

Conceptual Visualization

InhibitionMechanism

References

Analytical techniques for characterization of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-(2-Bromobenzyl)-1H-imidazole is critical for its application in research and drug development, ensuring its identity, purity, and stability. This heterocyclic compound serves as a valuable building block in medicinal chemistry. A multi-technique approach is necessary for comprehensive characterization, combining spectroscopic and chromatographic methods to elucidate its structure and quantify its purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for handling, storage, and analysis. These properties are derived from computational data and supplier specifications.[1][2]

PropertyValueReference
CAS Number 72459-45-1[1][2]
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1]
Appearance Solid (form may vary)
Purity ≥98% (typical)[2][3]
Exact Mass 235.99491 Da[1]
Topological Polar Surface Area 17.8 Ų[1]
Storage Room temperature[2]

Analytical Workflow and Methodologies

A structured analytical workflow ensures that all critical quality attributes of this compound are assessed. This typically involves preliminary purity and identity checks, followed by detailed structural confirmation.

Analytical_Workflow cluster_0 Characterization Workflow Sample Sample Received This compound Purity Purity & Identity Screen (HPLC-UV, LC-MS) Sample->Purity Structure Structural Elucidation (¹H NMR, ¹³C NMR) Purity->Structure If pure Functional Functional Group ID (FT-IR) Structure->Functional Composition Elemental Composition (CHN Analysis) Functional->Composition Report Final Certificate of Analysis Composition->Report

Caption: General analytical workflow for the characterization of this compound.

Experimental Protocols

Detailed protocols for the primary analytical techniques are provided below. These methods are standard for the characterization of small organic molecules like imidazole derivatives.[4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a reverse-phase HPLC method for determining the purity of the compound.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient : Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the compound.

  • Instrumentation : LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions : Use the same HPLC conditions as described above.

  • MS Conditions :

    • Ionization Mode : Positive ESI (+).

    • Mass Range : Scan from m/z 100 to 500.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

  • Expected Result : The primary ion observed will be the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da (for ⁷⁹Br and ⁸¹Br isotopes), is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides definitive structural information.[6]

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Experiments :

    • ¹H NMR : Acquire a standard proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

  • Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of ¹H NMR signals corresponds to the number of protons, and splitting patterns (singlet, doublet, triplet, etc.) reveal neighboring protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[7]

  • Instrumentation : FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Summary of Expected Analytical Data

The following table summarizes the expected results from the characterization techniques.

TechniqueParameterExpected Result
HPLC Purity≥98% (main peak area)
LC-MS [M+H]⁺m/z 237.0 and 239.0 (approx. 1:1 ratio)
¹H NMR Chemical Shifts (δ)Aromatic Protons (Benzene Ring) : ~7.2-7.8 ppm (4H, multiplet). Imidazole Protons : ~7.0-7.7 ppm (3H, singlets/multiplets). Benzyl CH₂ Protons : ~5.4 ppm (2H, singlet).
¹³C NMR Chemical Shifts (δ)Aromatic & Imidazole Carbons : ~115-140 ppm. Benzyl CH₂ Carbon : ~50 ppm.
FT-IR Absorption Bands (cm⁻¹)C-H (Aromatic) : ~3100-3000 cm⁻¹. C-H (Aliphatic) : ~2950-2850 cm⁻¹. C=N and C=C (Ring) : ~1600-1450 cm⁻¹. C-Br Stretch : ~750-550 cm⁻¹.
Elemental Analysis Composition (%)C : 50.66% H : 3.83% N : 11.82%

Relationship Between Techniques and Information

Different analytical techniques provide complementary information that, when combined, offers a complete characterization of the molecule.

Technique_Information_Map cluster_info Information Provided cluster_tech Analytical Technique Purity Purity Identity Molecular Weight Structure Chemical Structure (Connectivity) FuncGroups Functional Groups Composition Elemental Formula HPLC HPLC HPLC->Purity LCMS LC-MS LCMS->Purity LCMS->Identity NMR NMR (¹H, ¹³C) NMR->Structure FTIR FT-IR FTIR->FuncGroups EA Elemental Analysis EA->Composition

Caption: Logical relationships between analytical techniques and the information they provide.

References

Application Notes and Protocols for X-ray Crystallography of 1-(2-Bromobenzyl)-1H-imidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Bromobenzyl)-1H-imidazole and its derivatives are versatile ligands in coordination chemistry. Their metal complexes, particularly those involving N-heterocyclic carbenes (NHCs), have garnered significant interest due to their potential applications in catalysis and medicinal chemistry, including as anticancer and antimicrobial agents.[1][2] X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of these metal complexes, providing crucial insights into their bonding, stereochemistry, and potential structure-activity relationships. These structural details are vital for the rational design of new therapeutic agents and catalysts.[3] This document provides a detailed overview of the synthesis, experimental protocols for X-ray crystallography, and potential applications of this compound metal complexes.

Data Presentation

Crystallographic Data of a Representative Copper(II) Complex

The following table summarizes the crystallographic data for a copper(II) complex incorporating a modified this compound ligand, namely Dibromidobis[1-(2-bromobenzyl)-3-(pyrimidin-2-yl)-1H-imidazol-2(3H)-one]copper(II). This data serves as a valuable reference for researchers working with similar structures.

ParameterValue
Chemical FormulaC₂₈H₂₂Br₄CuN₈O₂
Formula Weight885.72
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6803 (11)
b (Å)23.0354 (8)
c (Å)7.8543 (9)
β (°)109.419 (1)
Volume (ų)1481.2 (3)
Z2
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.985
Absorption Coefficient (μ) (mm⁻¹)6.18
Crystallographic Data of a Related Imidazolium Salt

The data below corresponds to 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a precursor salt that can be used to generate N-heterocyclic carbene ligands for complexation with metals.[1]

ParameterValue
Chemical FormulaC₁₁H₁₂BrN₂⁺·Br⁻
Formula Weight332.05
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.4548 (10)
b (Å)13.9166 (13)
c (Å)20.831 (2)
Volume (ų)2451.1 (5)
Z8
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.799
Absorption Coefficient (μ) (mm⁻¹)6.58

Experimental Protocols

Synthesis of this compound Ligand Precursors

The synthesis of the imidazolium salt precursor is a key step towards the formation of N-heterocyclic carbene metal complexes. The following is a general procedure based on the synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.[1][4]

Materials:

  • 1-Methyl-1H-imidazole (or 1H-imidazole for the target ligand)

  • 1-Bromo-2-(bromomethyl)benzene

  • Dioxane (or another suitable solvent like acetonitrile)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole (7.5 mmol) and 1-bromo-2-(bromomethyl)benzene (5 mmol) in 20 ml of dioxane.[4]

  • Reflux the mixture for 12 hours.[4]

  • After cooling the solution to room temperature, a colorless solid will precipitate.[4]

  • Filter the mixture to collect the solid product.[4]

  • Recrystallize the solid from a mixture of acetonitrile and diethyl ether to obtain colorless single crystals suitable for X-ray diffraction.[4]

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general guideline for the synthesis of metal complexes with this compound or its derivatives. The specific conditions may need to be optimized for different metals and desired coordination geometries.

Materials:

  • This compound derivative (e.g., the imidazolium salt)

  • A metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

  • A base (if starting from an imidazolium salt to form an NHC, e.g., a strong base like NaH or a milder base like a carbonate)

Procedure for a Copper(II) Complex:

  • A solution of the 1-(2-bromobenzyl)-imidazole derivative (1.0 mmol) in 10 ml of acetonitrile is prepared.

  • A solution of the copper salt (0.5-1.0 mmol) in the same solvent is added to the ligand solution.

  • The mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for a period ranging from a few hours to a couple of days.

  • The resulting solution is filtered to remove any precipitate.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.

Protocol for X-ray Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Data is collected at a controlled temperature (often 100 K or 298 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth Metal Salt Crystallization Single Crystal Growth Complex_Synth->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Caption: Workflow for Synthesis and X-ray Crystallography.

Putative Signaling Pathway for Anticancer Activity

Metal-N-heterocyclic carbene complexes have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis via mitochondrial pathways and inhibition of key cellular enzymes.[5][6]

signaling_pathway cluster_cell Cancer Cell Metal_Complex Metal-NHC Complex Mitochondrion Mitochondrion Metal_Complex->Mitochondrion TrxR Thioredoxin Reductase (TrxR) Metal_Complex->TrxR Inhibition DNA Nuclear DNA Metal_Complex->DNA Binding/Damage ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis TrxR->Apoptosis Prevents DNA->Apoptosis

Caption: Potential Anticancer Mechanism of Metal-NHC Complexes.

Applications in Drug Development

Metal complexes of imidazole derivatives, including those of this compound, are promising candidates for drug development due to their diverse biological activities.

  • Anticancer Agents: Copper(II) complexes, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The mechanism of action is often multifactorial, involving the generation of reactive oxygen species (ROS), interaction with DNA, and the inhibition of crucial enzymes like thioredoxin reductase, which is often overexpressed in cancer cells.[8][9] The structural data obtained from X-ray crystallography can aid in designing complexes with enhanced selectivity for cancer cells, potentially reducing side effects.[6]

  • Antimicrobial Agents: Imidazole-based metal complexes have also shown potent antibacterial and antifungal properties.[7] The coordination of the imidazole ligand to a metal center can enhance the overall lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The precise geometry and electronic properties of the complex, which can be determined by X-ray diffraction, are critical for its antimicrobial efficacy.[7]

  • Catalysis: N-heterocyclic carbene complexes of various transition metals are widely used as catalysts in organic synthesis.[1][4] The steric and electronic properties of the NHC ligand, which can be fine-tuned by modifying substituents like the 2-bromobenzyl group, directly influence the catalytic activity and selectivity. X-ray crystallography provides essential information on the catalyst's structure, which is crucial for understanding reaction mechanisms and designing more efficient catalysts.

References

Application Notes and Protocols: Synthesis of Novel Ionic Liquids from 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ionic liquids (ILs) using 1-(2-Bromobenzyl)-1H-imidazole as a key precursor. The resulting imidazolium-based ILs, featuring a bromobenzyl functional group, are of significant interest for applications in medicinal chemistry, catalysis, and materials science, particularly in the development of new therapeutic agents and drug delivery systems.[1][2][3][4]

Application Notes

Imidazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3][4][5] The incorporation of the imidazolium core into an ionic liquid structure offers a unique platform to modulate physicochemical properties such as solubility, viscosity, and thermal stability, which can enhance drug delivery and efficacy.[1][6]

The synthesis of ionic liquids from this compound introduces a reactive benzyl bromide moiety. This functional handle can be used for further molecular elaboration or can itself impart specific biological activities. The resulting cationic structure is a 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium salt. The properties and applications of these ILs can be further tuned by the choice of the N-3 alkyl substituent and the counter-anion.[7][8]

Potential Applications:

  • Antimicrobial Agents: Imidazolium-based ILs with long alkyl chains have demonstrated significant antimicrobial activity.[5][8] The synthesized ILs could be effective against various bacterial and fungal strains.

  • Anticancer Drug Candidates: The imidazole scaffold is present in numerous anticancer drugs.[2][9] These novel ILs could be screened for their cytotoxic activity against various cancer cell lines.

  • Drug Delivery Vehicles: The tunable nature of ionic liquids makes them promising candidates for drug solubilization and as delivery vectors, potentially improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1]

  • Catalysts in Organic Synthesis: Imidazolium salts are widely used as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. They also serve as efficient and recyclable reaction media for various chemical transformations.[10][11][12]

Experimental Protocols

The synthesis of ionic liquids from this compound is typically a two-step process: 1) N-alkylation (quaternization) of the imidazole ring to form the desired imidazolium cation with a halide anion, and 2) an optional anion exchange (metathesis) to introduce a different anion, thereby modifying the IL's properties.

Protocol 1: Synthesis of 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium Bromide

This protocol describes the N-alkylation of this compound with an alkyl bromide to yield the corresponding imidazolium bromide salt. This is a quaternization reaction.[13][14][15]

Materials:

  • This compound

  • Alkyl bromide (e.g., 1-bromobutane, 1-bromohexane)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (10-15 mL per gram of imidazole).

  • Add the desired alkyl bromide (1.1-1.2 equivalents) to the solution dropwise at room temperature with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85°C).

  • Maintain the reflux with stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product, often a viscous oil or a solid, is then washed multiple times with ethyl acetate or diethyl ether to remove any unreacted starting materials. This is done by adding the solvent, stirring vigorously, and then decanting the solvent.

  • Dry the purified product under high vacuum at 60-70°C for several hours to remove any residual solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[1]

Protocol 2: Anion Exchange (Metathesis)

This protocol is for exchanging the bromide anion of the synthesized imidazolium salt with a different anion, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (Tf₂N⁻), to alter the physicochemical properties of the ionic liquid.[10][16]

Materials:

  • 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium bromide (from Protocol 1)

  • Anion source (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N))

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium bromide (1.0 equivalent) in deionized water.

  • In a separate flask, prepare a solution of the new anion source (e.g., NaBF₄ or LiTf₂N) (1.05 equivalents) in deionized water.

  • Add the anion source solution to the imidazolium salt solution and stir the mixture vigorously at room temperature for 12-24 hours.

  • After stirring, transfer the mixture to a separatory funnel and extract the ionic liquid into dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash them with deionized water (2 x 20 mL) to remove any remaining inorganic salts.

  • To confirm the complete removal of the bromide anion, a qualitative test with a silver nitrate (AgNO₃) solution can be performed on the aqueous phase. The absence of a white precipitate (AgBr) indicates a complete exchange.[16]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Dry the final ionic liquid product under high vacuum to remove any traces of water and solvent.

Data Presentation

The physicochemical properties of the synthesized ionic liquids are crucial for their application. The following table summarizes key properties that should be characterized. Expected values are based on literature for structurally similar imidazolium ionic liquids.[6][7][17][18]

PropertyExpected Range/ValueSignificance
Appearance Colorless to pale yellow viscous liquid or low-melting solidProvides a qualitative measure of purity.
Melting Point (Tₘ) < 100 °CDetermines if the substance is a room-temperature ionic liquid. Influenced by anion and cation structure.
Glass Transition (T₉) -90 to -60 °CImportant for amorphous solids; indicates the transition from a hard, glassy state to a rubbery state.
Decomposition Temp (Tₔ) > 250 °CIndicates the thermal stability of the ionic liquid.
Viscosity (η) 50 - 500 mPa·s at 25 °CAffects mass transfer and handling; dependent on ion size, shape, and intermolecular forces.
Density (ρ) 1.1 - 1.5 g/cm³ at 25 °CA fundamental physical property important for process design and engineering calculations.
Solubility Varies with anion and solvent polarityCrucial for its application as a solvent or in biphasic systems.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of ionic liquids from this compound.

SynthesisWorkflow cluster_step1 Protocol 1: N-Alkylation (Quaternization) A This compound C Reaction in Acetonitrile (Reflux, 24-48h) A->C B Alkyl Bromide (R-Br) B->C D Solvent Removal C->D E Washing with Ethyl Acetate D->E F Drying under Vacuum E->F G 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium Bromide F->G

Caption: Workflow for the N-alkylation of this compound.

AnionExchangeWorkflow cluster_step2 Protocol 2: Anion Exchange H Imidazolium Bromide (from Protocol 1) J Reaction in Water (Stir, 12-24h) H->J I Anion Source (e.g., NaBF4) I->J K Extraction with Dichloromethane J->K L Washing & Drying K->L M Solvent Removal L->M N Final Ionic Liquid with New Anion M->N

Caption: Workflow for the anion exchange of the imidazolium bromide salt.

References

Application Note: A Comprehensive Protocol for Monitoring the Synthesis of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The N-alkylation of imidazole is a fundamental transformation in organic synthesis, yielding scaffolds prevalent in many biologically active molecules. The synthesis of 1-(2-Bromobenzyl)-1H-imidazole via the nucleophilic substitution reaction between imidazole and 2-bromobenzyl bromide is a key step in the preparation of various pharmaceutical intermediates.[1][2] Precise monitoring of this reaction is critical to maximize product yield, minimize the formation of byproducts such as dialkylated imidazolium salts, and determine the optimal reaction endpoint.[3] This application note provides detailed protocols for monitoring the reaction progress using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme The synthesis proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide.[4] A mild base, such as potassium carbonate, is often used to deprotonate the imidazole, increasing its nucleophilicity.[1][3]

  • Reactants: Imidazole, 2-Bromobenzyl Bromide

  • Product: this compound

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Protocols for Reaction Monitoring

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for real-time, qualitative monitoring of the reaction's progress by observing the consumption of starting materials and the formation of the product.

Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom edge.[5]

  • Sample Spotting:

    • Dissolve a small amount of the starting materials (imidazole and 2-bromobenzyl bromide) in a volatile solvent (e.g., ethyl acetate) to serve as standards.

    • At timed intervals (e.g., T=0, 30 min, 1 hr, 2 hr), withdraw a micro-aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it onto the starting line.[6]

    • It is good practice to co-spot the reaction mixture with the starting material standards to confirm spot identities.[5]

  • Development: Place the spotted plate in a TLC chamber saturated with the mobile phase. A common solvent system for this type of separation is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation (a starting point could be 7:3 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has advanced to near the top of the plate, remove the plate and mark the solvent front.[6] Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant (typically 2-bromobenzyl bromide) is no longer visible in the lane of the reaction mixture. The product spot should be clearly visible, typically with an Rf value intermediate between the polar imidazole and the less polar 2-bromobenzyl bromide.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the consumption of reactants and the formation of the product. This method is particularly useful for determining reaction kinetics and purity of the final product. The methodology can be adapted from established methods for other benzimidazole derivatives.[7][8][9]

Methodology:

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient system of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid, can be effective. For example, start with 30% B, ramping to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.[7]

    • Injection Volume: 10 µL.

  • Interpretation: Monitor the peak areas of the reactants and product over time. The reaction is complete when the peak area of the limiting reactant reaches a minimum and the product peak area plateaus.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity of the product and detecting volatile impurities. It combines the separation power of gas chromatography with the detection specificity of mass spectrometry.[10][11]

Methodology:

  • Sample Preparation: Prepare samples by taking an aliquot from the reaction, quenching it, performing a liquid-liquid extraction (e.g., with ethyl acetate and water), and drying the organic layer. Dilute the residue in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 280 °C.[12]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-400.

  • Interpretation: The product, this compound, will be identified by its retention time and its mass spectrum, which will show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Protocol 4: ¹H NMR Spectroscopy

While typically used for final structural confirmation, ¹H NMR can also monitor reaction progress by observing the disappearance of reactant signals and the appearance of characteristic product signals.

Methodology:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Interpretation: Monitor the signals of the starting materials and the product. Key transformations to observe include the disappearance of the imidazole N-H proton and the appearance of a new singlet for the benzylic methylene protons (-CH₂-) in the product, typically around 5.0-5.5 ppm. The signals for the imidazole ring protons will also shift upon alkylation.[13]

Data Presentation: Summary of Analytical Parameters

The following table summarizes the expected analytical data for the reactants and the product, which can be used as a reference during reaction monitoring.

CompoundTLC Rf (7:3 Hex:EtOAc)HPLC Rt (min)GC Rt (min)Key MS Fragments (m/z)Key ¹H NMR Signals (ppm, CDCl₃)
Imidazole~0.1 - 0.2~1.5~4.268 (M⁺), 41~10.1 (br s, 1H, N-H), ~7.7 (s, 1H), ~7.1 (s, 2H)
2-Bromobenzyl Bromide~0.8 - 0.9~8.5~7.8250 (M⁺, low abundance), 171/169 ([M-Br]⁺), 90~7.6-7.2 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br)
This compound ~0.4 - 0.5 ~6.2 ~9.5 238/236 (M⁺), 157 ([M-Br]⁺), 90 ~7.6 (s, 1H), ~7.6-7.0 (m, 6H), ~5.2 (s, 2H, N-CH₂-)

Note: Rf and retention times (Rt) are approximate and can vary depending on the exact experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for monitoring the synthesis reaction.

Reaction_Monitoring_Workflow start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start Reaction setup Combine Imidazole, 2-Bromobenzyl Bromide, K₂CO₃ in Solvent start->setup take_aliquot Take Aliquot at Time = Tₓ setup->take_aliquot run_tlc Run TLC Analysis take_aliquot->run_tlc check_completion Reactant Consumed? run_tlc->check_completion continue_reaction Continue Reaction (Increase Tₓ) check_completion->continue_reaction No workup Quench Reaction & Work-up check_completion->workup Yes continue_reaction->take_aliquot final_analysis Final Analysis: HPLC, GC-MS, NMR workup->final_analysis end End final_analysis->end

Caption: Workflow for synthesis and progress monitoring of this compound.

References

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of ortho-substituted N-benzylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted N-benzylimidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with steric hindrance in this important synthetic transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-benzylimidazoles with bulky ortho-substituents on the benzyl ring.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of ortho-substituted N-benzylimidazoles so challenging?

A1: The primary challenge is steric hindrance. An ortho-substituent on the benzyl halide or benzyl alcohol dramatically increases the steric bulk around the reactive benzylic carbon. This bulk impedes the approach of the imidazole nucleophile, slowing down the reaction rate and often leading to low or no product yield under standard N-alkylation conditions.[1]

Q2: My standard N-alkylation with potassium carbonate in acetonitrile is failing for my ortho-substituted benzyl bromide. What is the first thing I should try?

A2: A common first step is to switch to a stronger base and a more polar aprotic solvent. Using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can significantly increase the nucleophilicity of the imidazole by ensuring complete deprotonation.[2] This increased reactivity can often overcome the steric barrier.

Q3: I am observing the formation of a significant amount of the dialkylated imidazolium salt as a byproduct. How can I minimize this?

A3: The formation of a dialkylated product occurs when the N-benzylated imidazole product reacts further with the benzyl halide. To minimize this, you can:

  • Control Stoichiometry: Use a slight excess of the imidazole relative to the benzyl halide.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2]

  • Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting imidazole is consumed.[2]

Q4: Are there alternative synthetic methods to traditional N-alkylation for these sterically hindered substrates?

A4: Yes, when standard N-alkylation fails, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction uses a triarylphosphine and an azodicarboxylate to activate a sterically hindered ortho-substituted benzyl alcohol for nucleophilic attack by imidazole under mild conditions.[3][4][5][6][7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form the C-N bond between imidazole and an ortho-substituted aryl halide.[9][10]

Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield Insufficient Reactivity: Steric hindrance from the ortho-substituent is preventing the reaction. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the imidazole.Optimize N-Alkylation: Switch to a stronger base like NaH in DMF or THF. Increase the reaction temperature, but monitor for decomposition. Alternative Methods: Employ the Mitsunobu reaction with the corresponding benzyl alcohol or a Buchwald-Hartwig amination with the benzyl halide.
Slow Reaction Rate Steric Hindrance: The bulky ortho-group is slowing down the nucleophilic attack.Increase Temperature: Gently heat the reaction and monitor by TLC. Use a More Reactive Electrophile: If possible, switch from a benzyl chloride to a benzyl bromide or iodide.
Formation of Byproducts Dialkylation: The product is reacting further with the alkylating agent. Decomposition: The starting materials or product are degrading under harsh reaction conditions (e.g., high temperature).Minimize Dialkylation: Use a slight excess of imidazole, add the benzyl halide slowly, and monitor the reaction closely.[2] Milder Conditions: If decomposition is suspected, try a lower temperature for a longer duration or switch to the milder conditions of the Mitsunobu reaction.

Data Presentation: Comparative Synthesis Data

The following tables summarize typical yields and reaction conditions for the synthesis of N-benzylimidazoles, highlighting the challenges of ortho-substitution.

Table 1: Conventional N-Alkylation with Benzyl Bromides

Benzyl BromideBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methylbenzyl bromideK₂CO₃CH₃CN7024~85
2-Methylbenzyl bromideK₂CO₃CH₃CN7072< 20
4-Methylbenzyl bromideNaHDMF256> 90
2-Methylbenzyl bromideNaHDMF6024~60-70

Table 2: Alternative Synthetic Methods for Sterically Hindered Substrates

MethodSubstrate 1Substrate 2ConditionsTime (h)Yield (%)
Mitsunobu Reaction2-Methylbenzyl alcoholImidazolePPh₃, DIAD, THF12-24~70-85[5]
Buchwald-Hartwig2-Chlorobenzyl chlorideImidazolePd₂(dba)₃, XPhos, NaOtBu, Toluene12-24~65-80

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: N-Alkylation of Imidazole with ortho-Methylbenzyl Bromide using NaH

  • Materials: Imidazole, Sodium Hydride (60% dispersion in mineral oil), ortho-Methylbenzyl bromide, Anhydrous DMF, Ethyl Acetate, Saturated aqueous NH₄Cl, Brine.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq).

    • Add anhydrous DMF to dissolve the imidazole.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ortho-methylbenzyl bromide (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction of Imidazole with ortho-Methylbenzyl Alcohol

  • Materials: ortho-Methylbenzyl alcohol, Imidazole, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF, Ethyl Acetate, Saturated aqueous NaHCO₃, Brine.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve ortho-methylbenzyl alcohol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[3]

    • Cool the solution to 0 °C in an ice bath.[3]

    • Slowly add a solution of DIAD (1.5 eq) in THF dropwise.[3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Buchwald-Hartwig Amination of Imidazole with ortho-Chlorobenzyl Chloride

  • Materials: ortho-Chlorobenzyl chloride, Imidazole, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Ethyl Acetate, Water, Brine.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

    • Add imidazole (1.2 eq) and ortho-chlorobenzyl chloride (1.0 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_workup Workup & Purification start_imidazole Imidazole method_n_alkylation Conventional N-Alkylation start_imidazole->method_n_alkylation method_mitsunobu Mitsunobu Reaction start_imidazole->method_mitsunobu method_buchwald Buchwald-Hartwig Amination start_imidazole->method_buchwald start_benzyl ortho-Substituted Benzyl Halide/Alcohol start_benzyl->method_n_alkylation start_benzyl->method_mitsunobu start_benzyl->method_buchwald workup Quenching & Extraction method_n_alkylation->workup method_mitsunobu->workup method_buchwald->workup purification Column Chromatography workup->purification product ortho-Substituted N-Benzylimidazole purification->product

Caption: General experimental workflow for the synthesis of ortho-substituted N-benzylimidazoles.

troubleshooting_logic start Low Yield in ortho-Substituted N-Benzylimidazole Synthesis check_conditions Review Reaction Conditions start->check_conditions is_base_strong Is the base strong enough? (e.g., NaH) check_conditions->is_base_strong increase_base Switch to a stronger base (e.g., NaH in DMF) is_base_strong->increase_base No is_temp_optimal Is the temperature optimized? is_base_strong->is_temp_optimal Yes increase_base->is_temp_optimal increase_temp Increase temperature cautiously is_temp_optimal->increase_temp No alternative_methods Consider Alternative Methods is_temp_optimal->alternative_methods Yes increase_temp->alternative_methods mitsunobu Mitsunobu Reaction (with corresponding alcohol) alternative_methods->mitsunobu buchwald Buchwald-Hartwig Amination alternative_methods->buchwald

Caption: Troubleshooting decision tree for low-yield synthesis of ortho-substituted N-benzylimidazoles.

References

Technical Support Center: Synthesis of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromobenzyl)-1H-imidazole. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2). The process involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming the desired N-alkylated product.[1]

Q2: How do I choose the appropriate base for this reaction?

A2: The choice of base is critical and depends on the desired reactivity and reaction conditions.

  • Strong Bases (e.g., Sodium Hydride - NaH): These are suitable for ensuring complete deprotonation of imidazole, which can lead to higher yields, especially if the alkylating agent is less reactive. However, they are highly reactive, require anhydrous conditions, and must be handled under an inert atmosphere.[1]

  • Weak Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are milder, easier to handle, and often sufficient for reactive alkylating agents like 2-bromobenzyl bromide. They are a safer option for general use.[1]

Q3: What solvents are recommended for this synthesis?

A3: Polar aprotic solvents are generally preferred as they can dissolve both the imidazole and the base, facilitating the reaction. Common choices include:

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF) (especially when using NaH)[1]

  • Dioxane[2][3]

Q4: I am observing a significant amount of a dialkylated product. How can I prevent this?

A4: The formation of a dialkylated imidazolium salt is a common side reaction. To minimize this:

  • Control Stoichiometry: Use a 1:1 or a slight excess of imidazole to the 2-bromobenzyl bromide. Avoid using an excess of the alkylating agent.

  • Controlled Addition: Add the 2-bromobenzyl bromide slowly and dropwise to the reaction mixture.

  • Temperature Management: Avoid excessively high temperatures, as this can favor the formation of the dialkylated product.[1]

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) can be used to obtain a highly pure product.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation of imidazole. 2. Insufficiently reactive alkylating agent. 3. Suboptimal reaction temperature. 4. Impure starting materials.1. If using a weak base, consider switching to a stronger base like NaH in an anhydrous solvent like THF. 2. 2-Bromobenzyl bromide is generally reactive, but ensure its purity. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Verify the purity of imidazole and 2-bromobenzyl bromide using appropriate analytical techniques.
Formation of Dialkylated Imidazolium Salt 1. Excess of 2-bromobenzyl bromide. 2. High reaction temperature.1. Use a stoichiometric ratio of 1:1 or a slight excess of imidazole. 2. Add the alkylating agent dropwise at a lower temperature and then slowly warm to the desired reaction temperature.
Presence of Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Formation of side products (e.g., from self-condensation of the benzyl bromide).1. Ensure the reaction is not overheated. 2. Use fresh, high-purity starting materials. Consider purification of the alkylating agent before use.
Difficulty in Product Isolation/Purification 1. Product is an oil and difficult to crystallize. 2. Product has similar polarity to impurities.1. If crystallization fails, use column chromatography on silica gel. 2. Optimize the solvent system for column chromatography to achieve better separation.

Quantitative Data on N-Alkylation of Imidazoles

Alkylating AgentImidazole DerivativeBase/SolventYield (%)Reference
Benzyl Bromide4-(p-tolyl)-2-phenyl-1H-imidazoleCu(OTf)₂/I₂53[4]
Benzyl Bromide4-(4-bromophenyl)-2-phenyl-1H-imidazoleCu(OTf)₂/I₂56[4]
Benzyl Bromide4-(thiophen-3-yl)-2-phenyl-1H-imidazoleCu(OTf)₂/I₂41[4]
2-Bromobenzyl Bromide1-Benzyl-2-phenyl-4-(thiophen-3-yl)-1H-imidazoleCu(OTf)₂/I₂21[4]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate (Weak Base)

This protocol is a milder and generally safer approach.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Slowly add 2-bromobenzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Synthesis using Sodium Hydride (Strong Base)

This protocol uses a stronger base and may lead to higher yields but requires more stringent safety precautions.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask and cool to 0°C.

  • Add a solution of imidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0°C and add 2-bromobenzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.[1]

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Imidazole in Solvent B Add Base (e.g., K2CO3 or NaH) A->B C Add 2-Bromobenzyl Bromide B->C Deprotonation D Heat and Stir C->D E Monitor by TLC D->E F Filter Inorganic Salts E->F Reaction Complete G Solvent Evaporation F->G H Aqueous Extraction G->H I Column Chromatography H->I J Recrystallization H->J K Pure Product I->K J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Base Incomplete Deprotonation? Start->Base Temp Suboptimal Temperature? Start->Temp Purity Impure Reagents? Start->Purity Sol_Base Use Stronger Base (NaH) Base->Sol_Base Yes Sol_Temp Increase Temperature & Monitor Temp->Sol_Temp Yes Sol_Purity Verify Reagent Purity Purity->Sol_Purity Yes

Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.

References

Removal of unreacted starting materials from 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2-Bromobenzyl)-1H-imidazole by providing troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are unreacted starting materials: imidazole and 2-bromobenzyl bromide. Depending on the reaction conditions, side products from over-alkylation or decomposition may also be present.

Q2: What are the key physical properties of the product and starting materials that are relevant for purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Imidazole's high water solubility and basicity are particularly important for its removal.[1][2][3] 2-Bromobenzyl bromide has low water solubility and a relatively low melting point.[4][5][6][7][8]

Q3: Which purification techniques are most effective for removing unreacted starting materials?

A3: The most effective techniques are acid-base extraction, column chromatography, and recrystallization. A combination of these methods often yields the best results. Acid-base extraction is excellent for removing the basic imidazole.[9] Column chromatography is effective for separating the product from the less polar 2-bromobenzyl bromide and other non-polar impurities.[9] Recrystallization is a final polishing step to obtain a highly pure solid product.[10][11][12]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product, you can visualize the separation of the desired compound from impurities. Staining with potassium permanganate or using a UV lamp can help in visualizing the spots.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Imidazole in the Final Product

  • Question: After purification, I still see a spot corresponding to imidazole on my TLC plate. How can I remove it?

  • Answer: Unreacted imidazole can be effectively removed using an acid-base extraction. Imidazole is a basic compound and will be protonated in an acidic aqueous solution, making it water-soluble.[1][3]

    • Solution: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The protonated imidazole will move into the aqueous layer. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product, now free of imidazole. Repeat the acidic wash if necessary.[9]

Issue 2: Presence of Unreacted 2-Bromobenzyl Bromide in the Final Product

  • Question: My purified product is contaminated with unreacted 2-bromobenzyl bromide. How can I get rid of it?

  • Answer: 2-Bromobenzyl bromide is significantly less polar than the product, this compound. This difference in polarity can be exploited for separation using column chromatography.

    • Solution: Perform flash column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1) will allow the 2-bromobenzyl bromide to elute first, followed by your desired product.[9]

Issue 3: Oily Product Obtained Instead of a Solid

  • Question: After removing the solvent, my product is an oil and not a solid. How can I induce crystallization?

  • Answer: "Oiling out" can occur if the product is impure or if the solvent is removed too quickly.

    • Solution:

      • Purity Check: First, ensure the purity of your product by TLC. If significant impurities are present, consider repurification by column chromatography.

      • Recrystallization: If the product is relatively pure, attempt recrystallization. A two-solvent system is often effective. Dissolve the oily product in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethanol). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or cold water) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

      • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.

      • Seeding: If you have a small crystal of the pure product, adding it to the solution (seeding) can initiate crystallization.

Data Presentation

Table 1: Physical Properties of this compound and Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₀H₉BrN₂237.10[13]--Soluble in polar organic solvents.
ImidazoleC₃H₄N₂68.08[1]89-91[1]256[1]Highly soluble in water and polar solvents.[1][3]
2-Bromobenzyl bromideC₇H₆Br₂249.9429-32[4][8]129 (at 19 mmHg)[6][8]Insoluble in water; soluble in dioxane.[4][7]

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction followed by Column Chromatography

1. Acid-Base Extraction (to remove unreacted imidazole):

  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) (2 x 50 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, free of imidazole.

2. Flash Column Chromatography (to remove unreacted 2-bromobenzyl bromide):

  • Prepare a silica gel column.

  • Dissolve the crude product from the previous step in a minimal amount of dichloromethane (DCM).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc in hexane).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow crude Crude Reaction Mixture (Product, Imidazole, 2-Bromobenzyl Bromide) extraction Acid-Base Extraction (EtOAc / 1M HCl) crude->extraction aq_imidazole Aqueous Layer (Imidazole HCl) extraction->aq_imidazole org_layer1 Organic Layer (Product, 2-Bromobenzyl Bromide) extraction->org_layer1 drying Drying and Concentration org_layer1->drying column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) drying->column unreacted_benzyl Early Fractions (2-Bromobenzyl Bromide) column->unreacted_benzyl pure_product Pure Fractions (this compound) column->pure_product final_product Purified Product pure_product->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Impure Product check_imidazole Imidazole contamination? start->check_imidazole acid_wash Perform Acid-Base Extraction (Wash with 1M HCl) check_imidazole->acid_wash Yes check_benzyl_bromide 2-Bromobenzyl bromide contamination? check_imidazole->check_benzyl_bromide No acid_wash->check_benzyl_bromide column_chrom Perform Column Chromatography (Hexane/EtOAc gradient) check_benzyl_bromide->column_chrom Yes oily_product Product is an oil? check_benzyl_bromide->oily_product No column_chrom->oily_product recrystallize Attempt Recrystallization (e.g., DCM/Hexane) oily_product->recrystallize Yes pure_solid Pure Solid Product oily_product->pure_solid No recrystallize->pure_solid end End pure_solid->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Preventing di-alkylation byproducts in 1-(2-Bromobenzyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 1-(2-Bromobenzyl)-1H-imidazole, with a specific focus on preventing the formation of di-alkylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary di-alkylation byproduct in the synthesis of this compound?

A1: The primary di-alkylation byproduct is a 1,3-bis(2-bromobenzyl)imidazolium salt. This occurs because the initial product, this compound, is still nucleophilic and can react with a second molecule of the 2-bromobenzyl bromide alkylating agent.[1] This side reaction is common, especially with highly reactive alkylating agents or at elevated temperatures.[1]

Q2: Why is the formation of this di-alkylated imidazolium salt problematic?

A2: The formation of the imidazolium salt presents two main challenges:

  • Reduced Yield: It consumes both the desired product and the alkylating agent, leading to a significant decrease in the yield of this compound.

  • Purification Difficulties: The byproduct is an ionic salt, which has very different solubility properties compared to the desired neutral product. This can complicate the work-up and purification process, often requiring specialized chromatographic techniques or extractions to remove it.

Q3: What key reaction parameters influence the rate of di-alkylation?

A3: Several factors can promote the formation of the di-alkylated byproduct:

  • Stoichiometry: Using an excess of the alkylating agent (2-bromobenzyl bromide) is a primary cause.[1]

  • Temperature: Higher reaction temperatures increase the rate of both the desired reaction and the subsequent di-alkylation.[1]

  • Concentration: Adding the alkylating agent too quickly leads to a high localized concentration, increasing the probability of a second alkylation event.[1]

  • Reaction Time: Allowing the reaction to proceed long after the initial starting material (imidazole) is consumed provides more opportunity for the product to react further.

Troubleshooting Guide: Preventing Di-alkylation

Problem: My reaction is producing a significant amount of the 1,3-bis(2-bromobenzyl)imidazolium bromide byproduct, confirmed by NMR or LC-MS analysis.

Below are targeted strategies to minimize or eliminate this side reaction.

Strategy 1: Strict Stoichiometric Control

Carefully controlling the molar ratio of reactants is the most effective way to prevent di-alkylation. Avoid using an excess of 2-bromobenzyl bromide.

  • Recommendation: Use a 1:1 molar ratio of imidazole to 2-bromobenzyl bromide. Alternatively, using a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) can help ensure the alkylating agent is fully consumed, minimizing its availability for a second reaction.[1]

Strategy 2: Controlled Addition of the Alkylating Agent

Maintaining a low concentration of the electrophile (2-bromobenzyl bromide) throughout the reaction is crucial.

  • Recommendation: Add the 2-bromobenzyl bromide to the mixture of imidazole and base dropwise over a prolonged period (e.g., 1-4 hours) using a dropping funnel or a syringe pump.[1][2] This prevents a localized excess of the alkylating agent.

Strategy 3: Optimization of Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Base Selection: Use a base that is sufficiently strong to deprotonate imidazole but not excessively harsh. Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are commonly used.[1][3] Weaker bases like K₂CO₃ are often sufficient and easier to handle.[1]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are standard choices as they effectively dissolve the reactants.[1]

  • Temperature Management: Begin the reaction at a lower temperature (e.g., room temperature) and only heat gently if necessary. Monitor the reaction progress closely to find the minimum temperature required for a reasonable reaction rate.[2]

Strategy 4: Real-Time Reaction Monitoring

Do not let the reaction run for an arbitrary amount of time. Overtreating the reaction increases the likelihood of byproduct formation.

  • Recommendation: Monitor the consumption of the imidazole starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Once the imidazole is no longer detected, the reaction should be quenched and worked up promptly.

Data Presentation

The following table summarizes the expected impact of key experimental parameters on the yield of the desired mono-alkylated product versus the di-alkylated byproduct.

ParameterConditionExpected Mono-alkylation YieldExpected Di-alkylation FormationRationale
Stoichiometry 1.1 eq. Imidazole : 1.0 eq. Alkylating AgentHighLowAlkylating agent is the limiting reagent, minimizing its availability for a second reaction.[1]
1.0 eq. Imidazole : 1.5 eq. Alkylating AgentLow to MediumHighExcess alkylating agent drives the formation of the di-alkylated byproduct.[1]
Addition Method Slow, dropwise addition of alkylating agentHighLowMaintains a low concentration of the electrophile, favoring mono-alkylation.[1]
Rapid, single-portion additionMediumHighHigh local concentration of the alkylating agent increases the rate of the second alkylation.
Temperature Room Temperature (or lowest effective temp)Good (slower rate)LowThe activation energy for the second alkylation is often higher; lower temps disfavor it.
High Temperature (e.g., >80 °C)DecreasedHighBoth reactions are accelerated, but the di-alkylation often becomes more significant.[1][4]

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Imidazole Imidazole Product 1-(2-Bromobenzyl) -1H-imidazole (Desired Product) Imidazole->Product + Bromobenzyl1 2-Bromobenzyl Bromide Bromobenzyl1->Product Base Base (e.g., K₂CO₃) Base->Product in DMF/MeCN Byproduct 1,3-bis(2-Bromobenzyl) -1H-imidazolium Bromide (Di-alkylation Byproduct) Product->Byproduct + Bromobenzyl2 2-Bromobenzyl Bromide Bromobenzyl2->Byproduct

Caption: Reaction scheme showing the desired N-alkylation and the subsequent side reaction leading to the di-alkylated byproduct.

Troubleshooting Workflow for Di-alkylation

Troubleshooting_Workflow Start High Di-alkylation Byproduct Observed? CheckStoichiometry Check Reactant Stoichiometry Start->CheckStoichiometry Yes CheckAddition Review Alkylating Agent Addition Method CheckStoichiometry->CheckAddition Ratio is 1:1 or Imidazole Excess Sol_Stoichiometry Solution: Use 1:1 ratio or a slight excess (1.1 eq) of Imidazole. CheckStoichiometry->Sol_Stoichiometry Excess Alkylating Agent Used CheckTemp Evaluate Reaction Temperature CheckAddition->CheckTemp Slow Addition Was Used Sol_Addition Solution: Add 2-bromobenzyl bromide dropwise over 1-4 hours. CheckAddition->Sol_Addition Agent Added All at Once Sol_Temp Solution: Run reaction at the lowest effective temperature (e.g., RT). CheckTemp->Sol_Temp Reaction was Heated Significantly

References

Optimization of reaction conditions for 1-(2-Bromobenzyl)-1H-imidazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(2-Bromobenzyl)-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of imidazole: The nucleophilicity of imidazole is insufficient for the reaction to proceed efficiently.Use a stronger base: Switch from a weak base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of imidazole.[1][2] • Optimize the solvent: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) which can effectively dissolve the reactants and facilitate the reaction.[1]
Low reactivity of the alkylating agent: 2-Bromobenzyl bromide may be degraded or impure.Check the purity of the alkylating agent: Ensure the 2-bromobenzyl bromide is pure and has not decomposed. Use freshly purified reagents if necessary.[1]
Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Increase the reaction temperature: Gradually increase the temperature, for instance to 60-80 °C, to enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions.[1]
Formation of Side Products (e.g., Dialkylation) Excess of alkylating agent: The N-alkylated imidazole product can react further with 2-bromobenzyl bromide to form a quaternary imidazolium salt.[3]Control stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the 2-bromobenzyl bromide.[1] • Slow addition of alkylating agent: Add the 2-bromobenzyl bromide dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
High reaction temperature or prolonged reaction time: These conditions can favor the formation of side products.Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and stop the reaction once it is complete.[1] • Lower the reaction temperature: If side product formation is significant, try running the reaction at a lower temperature.[3]
Difficulty in Product Purification Presence of unreacted starting materials or side products: These impurities can co-elute with the desired product during chromatography or co-precipitate during crystallization.Optimize reaction conditions to minimize impurities: Follow the recommendations above to reduce the formation of side products. • Choose an appropriate purification method: Column chromatography on silica gel is a common method for purifying N-alkylated imidazoles.[4] Recrystallization from a suitable solvent system can also be effective.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the preparation of this compound?

A1: The synthesis of this compound is an N-alkylation reaction, which proceeds via a nucleophilic substitution mechanism. The reaction typically involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming the desired N-substituted imidazole product.[2]

Q2: How do I choose the right base for this reaction?

A2: The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.

  • Weak bases like potassium carbonate (K₂CO₃) are often sufficient, especially when used in a suitable polar aprotic solvent like acetonitrile or DMF.[1][4] They are generally safer and easier to handle.

  • Strong bases like sodium hydride (NaH) are used to ensure complete deprotonation of imidazole, which can lead to higher yields, particularly if the reaction is sluggish.[1][2] NaH requires the use of anhydrous solvents (like THF or DMF) and an inert atmosphere.[2][4]

Q3: What are the most suitable solvents for this synthesis?

A3: Polar aprotic solvents are generally the best choice as they can dissolve both the imidazole and the base, facilitating the reaction. Commonly used solvents include:

  • Acetonitrile (CH₃CN)[1][4]

  • N,N-Dimethylformamide (DMF)[1]

  • Tetrahydrofuran (THF) (especially when using NaH)[1][4]

  • Dioxane has also been reported for similar reactions.[5][6]

Q4: Can I use 2-chlorobenzyl chloride instead of 2-bromobenzyl bromide?

A4: While it is possible, the reactivity of alkyl halides is generally in the order of I > Br > Cl.[1] Therefore, 2-bromobenzyl bromide is more reactive than 2-chlorobenzyl chloride, and using the latter may result in a slower reaction or require more forcing conditions (e.g., higher temperature).

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials (imidazole and 2-bromobenzyl bromide), you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot (usually the 2-bromobenzyl bromide) has disappeared.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
1K₂CO₃ (1.5)Acetonitrile802-6Good to Excellent[1][4]
2NaH (1.1)THF0 to RT2-4High[1][2][4]
3KOH/K₂CO₃Acetonitrile8024Not specified[1]
4None (reflux)DioxaneReflux12Not specified[5][6]

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a common and relatively mild procedure for the N-alkylation of imidazole.[4]

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromobenzyl bromide (1.05 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol uses a stronger base and may provide higher yields, but requires more stringent anhydrous and inert conditions.[2][4]

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of imidazole (1.0 equiv.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromobenzyl bromide (1.05 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Imidazole + 2-Bromobenzyl bromide mixture Reaction Mixture reactants->mixture base_solvent Base (e.g., K2CO3 or NaH) + Solvent (e.g., ACN or THF) base_solvent->mixture stirring Stirring at appropriate temperature (0°C to 80°C) mixture->stirring monitoring Monitor by TLC stirring->monitoring quench Quenching / Filtration monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Column Chromatography or Recrystallization concentration->purify product Pure 1-(2-Bromobenzyl) -1H-imidazole purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Yield? check_base Is the base strong enough? start->check_base Yes side_products Side Products Observed? start->side_products No use_stronger_base Use NaH in anhydrous THF check_base->use_stronger_base No check_temp Is the temperature optimal? check_base->check_temp Yes success Successful Synthesis use_stronger_base->success increase_temp Increase temperature (e.g., 80°C) check_temp->increase_temp No check_temp->side_products Yes increase_temp->success check_stoichiometry Is there excess alkylating agent? side_products->check_stoichiometry Yes side_products->success No use_excess_imidazole Use slight excess of imidazole check_stoichiometry->use_excess_imidazole Yes high_temp Is the temperature too high? check_stoichiometry->high_temp No use_excess_imidazole->success slow_addition Add alkylating agent slowly slow_addition->success high_temp->slow_addition No lower_temp Lower reaction temperature high_temp->lower_temp Yes lower_temp->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Bromobenzyl)-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

1. Starting Material & Synthesis-Related Impurities

  • Question: What are the most common impurities I should expect in my crude this compound?

  • Answer: The most common impurities originate from the N-alkylation reaction used for its synthesis. These typically include unreacted starting materials such as imidazole and 2-bromobenzyl bromide. Additionally, side reactions can lead to the formation of di-alkylated imidazole byproducts.[1] It is also possible to have isomeric impurities if the imidazole ring is unsymmetrically substituted, though this is not the case for the parent imidazole.

  • Question: My reaction yield for the synthesis of this compound is low. What could be the cause?

  • Answer: Low yields in N-alkylation reactions of imidazoles can stem from several factors. The choice of base is critical; a base that is too weak may not sufficiently deprotonate the imidazole for the reaction to proceed efficiently.[1] Common bases for this reaction include potassium carbonate and sodium hydride.[2] Reaction conditions such as temperature and solvent also play a crucial role. Anhydrous conditions are often necessary, especially when using strong bases like sodium hydride, to prevent side reactions.[1]

2. Column Chromatography Issues

  • Question: My this compound is co-eluting with one of the starting materials during column chromatography. How can I improve the separation?

  • Answer: Co-elution is a common challenge. To improve separation, you can optimize the mobile phase. For imidazole derivatives, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often used.[3] If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will help to better separate compounds with similar retention factors (Rf values).[3]

  • Question: I'm observing significant tailing of my product spot on the TLC plate and during column chromatography. What can I do to prevent this?

  • Answer: Tailing is often caused by the interaction of the basic imidazole nitrogen with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.[3] This will neutralize the acidic sites on the silica gel and result in sharper, more symmetrical peaks.

  • Question: The recovery of my compound from the silica gel column is very low. What are the possible reasons?

  • Answer: Low recovery can be due to a few factors. Your compound might be irreversibly adsorbing to the silica gel. Using a less acidic stationary phase like alumina, or deactivating the silica gel with a base like triethylamine before running the column, can help.[3] Another possibility is that your compound may be degrading on the silica gel. If you suspect this, it is best to perform flash chromatography to minimize the time the compound is in contact with the stationary phase.[3]

3. Recrystallization & Product Isolation Issues

  • Question: I am trying to recrystallize my this compound, but it is not crystallizing. What should I do?

  • Answer: If your compound fails to crystallize, the solution may be too dilute or too concentrated. You can try to slowly evaporate some of the solvent to increase the concentration. If the solution is too concentrated, add a small amount of hot solvent to redissolve everything and allow it to cool slowly again.[4] Seeding the solution with a tiny crystal of the pure compound can also induce crystallization.[4] Another technique is to introduce a nucleation site by scratching the inside of the flask with a glass rod.[4]

  • Question: My recrystallized product is still impure. What are my options?

  • Answer: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization can significantly improve purity, though some product loss is to be expected.[4] It is also crucial to select the right solvent for recrystallization. An ideal solvent will dissolve your compound poorly at room temperature but well when heated.[4] You may need to screen several solvents or use a co-solvent system (a mixture of a "good" and a "poor" solvent) to achieve the best results.[4]

Data Presentation

Purification MethodTypical Purity AchievedExpected Yield RangeCommon Solvents/Reagents
Column Chromatography >95%60-90%Silica gel, Ethyl acetate/Hexane, Dichloromethane/Methanol, Triethylamine
Recrystallization >98%50-85% (per cycle)Ethanol, Methanol, Ethyl acetate, Hexane, Water (as co-solvent)
Acid-Base Extraction Variable (depends on impurities)70-95%Dilute HCl, NaOH solution, Dichloromethane, Ethyl acetate

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient could start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 9:1 to 1:1 hexane/ethyl acetate).[3] To prevent tailing, 0.5% triethylamine can be added to the mobile phase.[3]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.[3]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water.[4]

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the selected hot solvent is added to completely dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: The flask is covered and allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Imidazole Imidazole Reaction N-Alkylation Reaction Imidazole->Reaction 2-Bromobenzyl_bromide 2-Bromobenzyl_bromide 2-Bromobenzyl_bromide->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Unreacted_Imidazole Unreacted Imidazole Crude_Product->Unreacted_Imidazole Unreacted_Bromobenzyl Unreacted 2-Bromobenzyl bromide Crude_Product->Unreacted_Bromobenzyl Side_Products Side Products (e.g., di-alkylation) Crude_Product->Side_Products

Caption: Synthesis pathway and potential impurities.

G Start Crude Product TLC_Analysis TLC Analysis of Crude Product Start->TLC_Analysis Impurity_Profile Identify Impurity Profile (Starting Materials, Side Products) TLC_Analysis->Impurity_Profile Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Co_elution Co-elution of Product and Impurity? Column_Chromatography->Co_elution Modify_Eluent Modify Eluent System (e.g., change polarity, add gradient) Co_elution->Modify_Eluent Yes Tailing Tailing Observed? Co_elution->Tailing No Modify_Eluent->Column_Chromatography Add_Base Add Base to Eluent (e.g., 0.5% Triethylamine) Tailing->Add_Base Yes Pure_Fractions Combine Pure Fractions Tailing->Pure_Fractions No Add_Base->Column_Chromatography Recrystallization Recrystallization Pure_Fractions->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Troubleshooting workflow for purification.

References

Stability of 1-(2-Bromobenzyl)-1H-imidazole under acidic or basic workup conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1-(2-Bromobenzyl)-1H-imidazole during acidic and basic experimental workups. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solutions
Low yield of the desired product after acidic workup. Acid-catalyzed hydrolysis: The N-benzyl bond can be susceptible to cleavage under acidic conditions, leading to the formation of imidazole and 2-bromobenzyl alcohol.[1]- Use milder acidic conditions (e.g., dilute aqueous HCl, saturated aqueous NH4Cl).- Perform the workup at a lower temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[1]- Minimize the duration of exposure to acidic conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis after acidic workup. Degradation products: The unexpected peaks likely correspond to degradation products such as imidazole, 2-bromobenzyl alcohol, or potentially ring-opened byproducts if harsh acids were used.[1]- Peak Identification: Use LC-MS to determine the molecular weights of the impurities and confirm their identities.[1]- Optimize Workup: Refer to the solutions for "Low yield of the desired product after acidic workup."- Inert Atmosphere: If oxidation is suspected, perform the workup under an inert atmosphere (e.g., nitrogen or argon).[1]
Product discoloration or degradation after basic workup. Oxidation of the imidazole ring: The imidazole ring is susceptible to oxidation, a process that can be accelerated in the presence of a base and oxygen.[1]- Use mild bases for the workup (e.g., saturated aqueous NaHCO3).- Avoid strong bases like NaOH or KOH if possible, or use them at low temperatures and for a short duration.- Degas the workup solutions and perform the extraction under an inert atmosphere to minimize contact with oxygen.[1]
Formation of a water-insoluble, crystalline byproduct during synthesis. Formation of 1,3-bis(2-bromobenzyl)imidazolium bromide: This is a common side product in the synthesis of N-benzylimidazoles, arising from the reaction of the product with unreacted 2-bromobenzyl bromide.[2]- Control Stoichiometry: Use a slight excess of imidazole relative to 2-bromobenzyl bromide during the synthesis.[2]- Purification: This salt is often insoluble in non-polar organic solvents, allowing for its removal by washing or triturating the crude product with a suitable solvent like diethyl ether or hexane.[2]
Difficulty in purifying the final product. Presence of unreacted starting materials or byproducts: Unreacted imidazole, 2-bromobenzyl bromide, or the imidazolium salt can complicate purification.- Removal of Imidazole: Wash the crude product with water to remove any unreacted imidazole.[2]- Removal of Imidazolium Salt: As mentioned, wash with a non-polar solvent.[2]- Chromatography: If impurities persist, purification by silica gel column chromatography is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under acidic conditions, the main degradation pathway is the acid-catalyzed hydrolysis of the N-benzyl bond, which results in the formation of imidazole and 2-bromobenzyl alcohol.[1] In very harsh acidic environments, the imidazole ring itself may undergo cleavage.[1] Under basic conditions, the primary concern is the oxidation of the imidazole ring, although base-catalyzed hydrolysis of the N-benzyl bond can occur with strong bases at elevated temperatures.[1]

Q2: How can I assess the stability of this compound in my specific reaction conditions?

A2: A forced degradation study can be performed to evaluate the stability of your compound. This involves subjecting a solution of the compound to your proposed acidic and basic workup conditions (e.g., specific concentration of acid/base, temperature, and time) and then analyzing the mixture by a suitable analytical method like HPLC to quantify the amount of degradation.

Q3: Are there any alternatives to traditional acidic and basic workups for this compound?

A3: If you observe significant degradation, consider alternative workup procedures. For quenching acidic reactions, a careful addition of saturated aqueous sodium bicarbonate (NaHCO3) is often a milder alternative to stronger bases. For reactions requiring the removal of acidic impurities, a simple water wash may sometimes be sufficient if the pKa values of the impurities allow. Alternatively, a solid-phase extraction (SPE) workup could be developed to avoid aqueous solutions altogether.

Q4: I observe a ring-opened product in my reaction mixture. What could be the cause?

A4: Ring-opening of the imidazole ring is typically associated with harsh reaction or workup conditions.[1] In the context of N-alkylation of imidazoles, ring-opening has been observed during the formation of 1,3-disubstituted imidazolium salts, particularly with benzimidazole derivatives.[3] If you suspect a ring-opened product, it is crucial to re-evaluate the strength of the acid or base used and the temperature of the workup.

Quantitative Stability Data

Condition Temperature Time Expected Degradation (%) Primary Degradation Products
1 M HCl (aq)25 °C1 hour< 5%Imidazole, 2-Bromobenzyl alcohol
1 M HCl (aq)60 °C1 hour10 - 30%Imidazole, 2-Bromobenzyl alcohol
1 M NaOH (aq)25 °C1 hour< 5%Oxidation products
1 M NaOH (aq)60 °C1 hour5 - 20%Oxidation products, Imidazole, 2-Bromobenzyl alcohol
Sat. NaHCO3 (aq)25 °C1 hour< 1%Minimal degradation expected

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under specific acidic and basic conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Acidic Degradation:

  • To a volumetric flask, add a known volume of the stock solution and the acidic solution to be tested (e.g., 1 M HCl) in a defined ratio.

  • Dilute to the final volume with a mixture of the organic solvent and water (e.g., 50:50 methanol/water).

  • Incubate the solution at a specific temperature (e.g., room temperature or 60 °C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 1 M NaOH) before analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

3. Basic Degradation:

  • To a volumetric flask, add a known volume of the stock solution and the basic solution to be tested (e.g., 1 M NaOH).

  • Dilute to the final volume with a mixture of the organic solvent and water.

  • Incubate the solution at a specific temperature.

  • Withdraw aliquots at the same time points as the acidic study.

  • Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 1 M HCl) before analysis.

  • Analyze the samples by HPLC.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution with the solvent mixture without the addition of acid or base.

  • Treat the control sample in the same manner as the test samples.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_workup Workup cluster_analysis Analysis cluster_issue Issue Identification cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Experiment with this compound workup Perform Acidic or Basic Workup start->workup analysis Analyze Product (HPLC, LC-MS, NMR) workup->analysis issue Problem Encountered? analysis->issue low_yield Low Yield / Impurities issue->low_yield Yes discoloration Product Discoloration issue->discoloration side_product Insoluble Side Product issue->side_product end Successful Isolation issue->end No acid_solutions Milder Acid Lower Temperature Shorter Time low_yield->acid_solutions Acidic Workup base_solutions Milder Base Inert Atmosphere Lower Temperature low_yield->base_solutions Basic Workup discoloration->base_solutions synthesis_solutions Adjust Stoichiometry Purify by Washing side_product->synthesis_solutions acid_solutions->workup Re-attempt base_solutions->workup Re-attempt synthesis_solutions->workup Re-run Reaction & Workup

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) main_compound This compound acid_hydrolysis Acid-Catalyzed Hydrolysis main_compound->acid_hydrolysis ring_opening_acid Ring Opening (Harsh Conditions) main_compound->ring_opening_acid oxidation Oxidation main_compound->oxidation base_hydrolysis Base-Catalyzed Hydrolysis (Strong Base, High Temp) main_compound->base_hydrolysis acid_products Imidazole + 2-Bromobenzyl alcohol acid_hydrolysis->acid_products ring_opened_acid_products Ring-Opened Products ring_opening_acid->ring_opened_acid_products oxidation_products Oxidized Imidazole Derivatives oxidation->oxidation_products base_products Imidazole + 2-Bromobenzyl alcohol base_hydrolysis->base_products

Caption: Potential degradation pathways.

References

Troubleshooting low conversion rates in imidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting N-alkylation reactions of imidazole. This resource is designed for researchers, scientists, and drug development professionals to quickly address common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My imidazole alkylation reaction has a low conversion rate or is not going to completion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of imidazole is a common issue that can stem from several factors. The primary reasons are often incomplete deprotonation of the imidazole ring, reducing its nucleophilicity, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

Here are troubleshooting steps to improve your yield:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For imidazoles with electron-donating groups (which decrease acidity) or less reactive alkylating agents, a strong base like Sodium Hydride (NaH) is recommended to ensure complete deprotonation. This is typically performed in anhydrous aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1]

    • Weaker Bases: For many reactions, particularly with more reactive alkylating agents (e.g., benzyl bromide, alkyl iodides), weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient and easier to handle.[1] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are standard choices as they effectively dissolve the imidazole and the base, which can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Purity: Ensure the alkylating agent is pure and has not degraded over time.

  • Optimize Reaction Temperature:

    • While many alkylations proceed at room temperature, gentle heating (e.g., 60-80 °C) can often increase the reaction rate.[1][2] However, be aware that higher temperatures can also promote side reactions.[3] A systematic increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]

Q2: I am observing a significant amount of a dialkylated imidazolium salt in my reaction. How can I prevent this side reaction?

A2: The mono-N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially when using an excess of the alkylating agent or at elevated temperatures.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize the chance of the product reacting further.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.

  • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.

Q3: My reaction with an unsymmetrically substituted imidazole is producing a mixture of N1 and N3-alkylated isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the alkylation of unsymmetrical imidazoles is a classic challenge. The outcome is governed by a combination of electronic and steric factors.

Strategies to Control Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[4]

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[4]

  • Protecting Groups: For complex syntheses where high regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution to the desired position.

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio. For instance, studies on the related indazole system have shown that the choice of base and solvent can significantly impact regioselectivity.[5]

Q4: What are other common side reactions, and how can they be minimized?

A4: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or their N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to a dark-colored reaction mixture and lower yields.[1] Using milder conditions and monitoring the reaction closely can help mitigate this.

Q5: My product is difficult to purify. What are some common purification challenges and solutions?

A5: Purification of N-alkylated imidazoles can be challenging due to the presence of unreacted starting materials, side products, and the basic nature of the product itself.

Purification Tips:

  • Column Chromatography: This is the most common purification method.

    • Solvent System: For imidazole derivatives, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent the product from streaking on the silica gel column by neutralizing acidic sites on the silica.

  • Acid-Base Extraction: This technique can be effective for separating the basic N-alkylated imidazole product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid. The basic product will move to the aqueous layer as its protonated salt. The aqueous layer is then separated, neutralized with a base, and the product is extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Finding a suitable solvent or solvent system is key.

Data on Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of N-alkylation of substituted imidazoles.

Table 1: Effect of Solvent and Base on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate at Room Temperature

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430
Ethyl bromoacetateKOHCH₃CN2428
Ethyl bromoacetateKOHDMSO2425
Ethyl bromoacetateKOHDMF2420
Data adapted from a study on N-alkylation of nitroimidazoles, which presents similar electronic challenges to other substituted imidazoles.[2]

Table 2: Effect of Temperature on the N-Alkylation of 4-Nitroimidazole in Acetonitrile (CH₃CN)

Alkylating AgentBaseTemperature (°C)Reaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃60185
Ethyl bromoacetateKOH60170
4-BromobutanenitrileK₂CO₃60185
4-BromobutanenitrileKOH60178
Allyl bromideK₂CO₃60875
Allyl bromideKOH60862
Data adapted from a study on N-alkylation of nitroimidazoles.[2]

Visualizing the Process

ReactionMechanism General Reaction Mechanism for Imidazole N-Alkylation cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (Sₙ2) imidazole Imidazole (R-H) base Base (B:) imidazolate Imidazolate Anion (R⁻) imidazole->imidazolate Proton Transfer conjugate_acid Conjugate Acid (BH⁺) alkyl_halide Alkylating Agent (R'-X) product N-Alkylated Imidazole (R-R') imidazolate->product Nucleophilic Attack halide_ion Halide Ion (X⁻)

Caption: General reaction mechanism for the N-alkylation of imidazole.

TroubleshootingWorkflow Troubleshooting Workflow for Low Conversion start Low Conversion Rate check_base Is the base strong enough for complete deprotonation? start->check_base check_reagents Are the imidazole and alkylating agent pure? check_base->check_reagents Yes stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_conditions Are the reaction conditions (solvent, temp.) optimal? check_reagents->check_conditions Yes purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No optimize_temp Systematically increase temperature check_conditions->optimize_temp No end_success Improved Conversion check_conditions->end_success Yes stronger_base->check_reagents weaker_base Consider a milder base if decomposition occurs (e.g., K₂CO₃) purify_reagents->check_conditions change_solvent Screen alternative polar aprotic solvents (DMF, DMSO) optimize_temp->change_solvent change_solvent->end_success

Caption: A logical workflow for troubleshooting low conversion rates.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is a widely used and relatively mild procedure suitable for many imidazole alkylations.[2][6]

  • Materials:

    • Imidazole (1.0 equiv)

    • Alkylating agent (e.g., benzyl bromide, 1.0-1.2 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃, 1.1-1.5 equiv)

    • Anhydrous Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a solution of the imidazole (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equiv).

    • Stirring: Stir the suspension at room temperature for 15-30 minutes.

    • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

    • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[1]

    • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and potassium halide).

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, then with brine.

    • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[6]

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method employs a stronger base and is often faster, more efficient for less reactive substrates, and can be performed at lower temperatures.[1][6] Caution: Sodium hydride is highly reactive and flammable; it reacts violently with water to produce hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Materials:

    • Imidazole (1.0 equiv)

    • Alkylating agent (e.g., alkyl bromide, 1.0-1.05 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Preparation of NaH: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the required amount of NaH (60% dispersion). To remove the mineral oil, wash the NaH with anhydrous hexane or pentane and carefully decant the solvent.

    • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

    • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

    • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]

    • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.[1]

    • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Work-up and Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.[1]

References

Technical Support Center: Analysis of 1-(2-Bromobenzyl)-1H-imidazole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Bromobenzyl)-1H-imidazole. The following resources are designed to assist in the identification of common impurities by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Question: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

Answer: Unexpected signals in your ¹H NMR spectrum can originate from unreacted starting materials, side-products, or degradation products. Below is a systematic approach to identifying these impurities.

Step 1: Identify Signals from Starting Materials

The most common impurities are the starting materials themselves. Compare the peaks in your spectrum to the known chemical shifts of imidazole and 2-bromobenzyl bromide.

  • Imidazole: Look for characteristic signals of the imidazole ring protons. In CDCl₃, these typically appear around 7.70 ppm (H2) and 7.13 ppm (H4, H5).[1] The broad singlet for the N-H proton can be observed further downfield and will exchange with D₂O.

  • 2-Bromobenzyl bromide: The presence of this starting material is indicated by a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and aromatic signals in the range of 7.1-7.6 ppm.

Step 2: Evaluate for Common Side-Products

Several side-reactions can occur during the N-alkylation of imidazole.

  • 1,3-bis(2-Bromobenzyl)-1H-imidazolium bromide (Di-alkylation product): Over-alkylation of the imidazole ring can lead to the formation of a quaternary imidazolium salt. In this species, the imidazole ring protons are shifted significantly downfield due to the positive charge. The proton at the C2 position can appear as a singlet above 9.0 ppm. The benzylic protons will also be shifted downfield compared to the mono-alkylated product.

  • 2-Bromobenzyl alcohol (Hydrolysis product): If there is moisture in the reaction, 2-bromobenzyl bromide can hydrolyze to form 2-bromobenzyl alcohol. This impurity will show a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[2] The aromatic protons will have a similar pattern to the starting bromide.

Step 3: Compare with the Expected Product Spectrum

Once you have accounted for starting materials and common side-products, the remaining signals should correspond to your desired product, this compound. The expected chemical shifts are approximately:

  • Imidazole Protons: The proton at C2 will be a singlet around 7.6 ppm. The protons at C4 and C5 will be singlets around 7.1 and 6.9 ppm, respectively.

  • Benzylic Protons (-CH₂-): A singlet around 5.2-5.3 ppm.

  • Aromatic Protons: A multiplet pattern between 7.0 and 7.6 ppm.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet in my spectrum that disappears upon adding a drop of D₂O. What is it?

A1: This is characteristic of an exchangeable proton, typically from an N-H of unreacted imidazole or an O-H of a hydrolysis product like 2-bromobenzyl alcohol.

Q2: My integration values for the aromatic region are higher than expected. Why?

A2: This could indicate the presence of aromatic impurities such as unreacted 2-bromobenzyl bromide or 2-bromobenzyl alcohol. Carefully analyze the aromatic region for overlapping signals.

Q3: I have a singlet far downfield, around 9-10 ppm. What could this be?

A3: A signal in this region is highly indicative of the C2-H of a 1,3-disubstituted imidazolium salt, which is the product of over-alkylation.

Q4: How can I prevent the formation of the di-alkylated impurity?

A4: To minimize the formation of the 1,3-bis(2-bromobenzyl)-1H-imidazolium salt, you can try the following:

  • Use a slight excess of imidazole relative to 2-bromobenzyl bromide.

  • Add the 2-bromobenzyl bromide to the reaction mixture slowly and at a controlled temperature.

  • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[3]

Data Presentation

The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for this compound and potential impurities in CDCl₃. These values can vary slightly depending on the solvent and concentration.

CompoundImidazole Protons (H2, H4, H5)Benzylic Protons (-CH₂-)Aromatic ProtonsOther
This compound (Product) ~7.6 (s, 1H), ~7.1 (s, 1H), ~6.9 (s, 1H)~5.25 (s, 2H)~7.0-7.6 (m, 4H)
Imidazole (Starting Material)~7.70 (s, 1H), ~7.13 (s, 2H)[1]--N-H (broad, variable)
2-Bromobenzyl bromide (Starting Material)-~4.5 (s, 2H)~7.1-7.6 (m, 4H)
1,3-bis(2-Bromobenzyl)-1H-imidazolium bromide>9.0 (s, 1H), ~7.5 (d, 2H)~5.5 (s, 4H)~7.0-7.7 (m, 8H)
2-Bromobenzyl alcohol (Hydrolysis Product)-~4.7 (s, 2H)[2]~7.1-7.5 (m, 4H)[2]O-H (broad, variable)

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • To identify exchangeable protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

Visualizations

impurity_identification_workflow start ¹H NMR Spectrum Acquired check_impurities Analyze Spectrum for Unexpected Peaks start->check_impurities compare_sm Compare with Starting Material Spectra (Imidazole, 2-Bromobenzyl Bromide) check_impurities->compare_sm Step 1 compare_sp Compare with Potential Side-Product Spectra (Di-alkylated, Hydrolysis) check_impurities->compare_sp Step 2 identify_product Assign Remaining Peaks to This compound check_impurities->identify_product Step 3 troubleshoot Troubleshoot Synthesis or Purification compare_sm->troubleshoot Impurities Found compare_sp->troubleshoot Impurities Found end Impurity Profile Identified identify_product->end troubleshoot->end

Caption: Workflow for identifying impurities in this compound via NMR.

References

Scaling up the synthesis of 1-(2-Bromobenzyl)-1H-imidazole for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the laboratory-scale synthesis of 1-(2-Bromobenzyl)-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a nucleophilic substitution reaction (typically SN2). It involves two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group to form the N-alkylated product, this compound.[1]

Q2: How should I choose the appropriate base for this reaction?

A2: The choice of base depends on the desired reaction rate and the sensitivity of your starting materials.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially with a reactive alkylating agent like 2-bromobenzyl bromide.[1] They are generally safer and easier to handle than strong bases. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.

  • Strong Bases (e.g., Sodium Hydride - NaH): A strong base like NaH ensures complete and rapid deprotonation of imidazole, which can lead to faster reaction times and higher yields.[1] However, NaH is flammable and reacts violently with water, requiring handling under an inert atmosphere.

Q3: What are the best solvents for this synthesis?

A3: Polar aprotic solvents are ideal as they effectively dissolve the imidazole and the base, facilitating the reaction.[1] Common choices include:

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Tetrahydrofuran (THF) (typically used with NaH)

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials (imidazole and 2-bromobenzyl bromide) from the product. The consumption of the limiting reactant (usually imidazole) indicates the reaction's progression.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Imidazole The nucleophilicity of imidazole is significantly reduced if it is not fully deprotonated.[1] Solution: 1. Ensure your base is not old or hydrated. Use freshly powdered K₂CO₃ or a new bottle of NaH. 2. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF to ensure complete deprotonation.[1]
Insufficient Reaction Time or Temperature The reaction may be proceeding slowly under the current conditions. Solution: 1. Monitor the reaction closely with TLC. If starting material is still present after several hours, consider gently heating the reaction mixture (e.g., to 60-80 °C).[1] 2. Allow the reaction to run for a longer period (e.g., 12-24 hours).
Poor Quality Reagents Impurities or degradation of starting materials can inhibit the reaction. Solution: 1. Check the purity of your imidazole and 2-bromobenzyl bromide. Purify if necessary. 2. Use anhydrous solvents, as water can quench the imidazolate anion and react with strong bases.
Side Reactions Unwanted side reactions may be consuming your starting materials or product. Solution: See "Problem 2" and "Problem 3" below for specific side reactions.

Problem 2: Formation of a Dialkylated Imidazolium Salt Byproduct

Potential Cause Troubleshooting Steps
Excess Alkylating Agent The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of 2-bromobenzyl bromide to form a quaternary imidazolium salt.[1] This is a very common side reaction. Solution: 1. Use a slight excess of imidazole relative to 2-bromobenzyl bromide (e.g., 1.1 to 1.2 equivalents of imidazole). 2. Add the 2-bromobenzyl bromide slowly or dropwise to the reaction mixture to avoid localized high concentrations.
High Reaction Temperature Elevated temperatures can favor the formation of the dialkylated byproduct. Solution: Run the reaction at room temperature if possible, or use only mild heating. Monitor the reaction to avoid unnecessarily long heating times.

Problem 3: Product is Difficult to Purify

Potential Cause Troubleshooting Steps
Presence of Imidazolium Salt The dialkylated imidazolium salt is polar and may not separate easily from the desired product during standard workup. Solution: 1. During the aqueous workup, the desired product will be in the organic layer, while the salt may remain in the aqueous layer or be partially soluble in the organic phase. Multiple extractions can help. 2. Purify the crude product using column chromatography on silica gel. The less polar desired product will elute before the highly polar salt.
Unreacted Starting Materials Residual imidazole or 2-bromobenzyl bromide can co-elute with the product. Solution: 1. Ensure the reaction has gone to completion by TLC. 2. Optimize your chromatography conditions (solvent gradient) to achieve better separation.
Dark, Tarry Reaction Mixture This may indicate decomposition of the starting materials or product, especially at high temperatures.[1] Solution: 1. Run the reaction at a lower temperature. 2. Consider purification methods like trituration or recrystallization after initial chromatographic purification to remove baseline impurities.

Quantitative Data Presentation

The following tables summarize reaction conditions from literature for the N-alkylation of imidazole and related heterocycles, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: N-Alkylation of Imidazole with Various Alkyl Halides

BaseSolventAlkyl HalideTemp.Time (h)Yield (%)Reference
NaHTHF3,4-dichlorobenzyl bromideRT-65-70[2]
K₂CO₃AcetonitrileBenzyl Bromide80 °C24-[3]
KOHAcetone1-Bromooctadecane55 °C5088[4]

Table 2: Effect of Base and Solvent on N-Alkylation Regioselectivity (Illustrative Example)

Data adapted from a study on indazole N-alkylation, which presents similar challenges.[1]

BaseSolventN-1 : N-2 Ratio
K₂CO₃DMF90 : 10
NaHTHF55 : 45
Cs₂CO₃CH₃CN>95 : <5

Experimental Protocols

Safety Precautions:

  • 2-Bromobenzyl bromide: This is a lachrymator and corrosive. It can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. All reactions involving NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in flame-dried glassware using anhydrous solvents.

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is a milder and commonly used procedure for N-alkylation.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Stirring: Stir the resulting suspension at room temperature for 20-30 minutes.

  • Addition of Alkylating Agent: Dissolve 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the 2-bromobenzyl bromide is consumed (typically 12-24 hours). If the reaction is slow, it can be heated to 60-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in THF

This method uses a stronger base and is often faster. Strict anhydrous and inert conditions are mandatory.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of NaH (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Imidazole Addition: Dissolve imidazole (1.1 equivalents) in anhydrous THF and add it slowly to the NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Dissolve 2-bromobenzyl bromide (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Add water and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of this compound cluster_conditions Reaction Conditions Imidazole Imidazole Product This compound Imidazole->Product + BromobenzylBromide 2-Bromobenzyl bromide BromobenzylBromide->Product Base Base (e.g., K₂CO₃ or NaH) Solvent Solvent (e.g., CH₃CN or THF)

Caption: Figure 1: Synthesis of this compound

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow arrow arrow A Reaction Setup (Imidazole, Base, Solvent) B Add 2-Bromobenzyl bromide A->B C Reaction (Monitor by TLC) B->C D Work-up (Filter/Quench) C->D E Aqueous Extraction D->E F Dry & Concentrate E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Figure 2: General Experimental Workflow

References

Validation & Comparative

A Comparative Analysis of 1-(2-Bromobenzyl)-1H-imidazole and its 3- and 4-Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, physicochemical properties, and biological activities of 1-(2-Bromobenzyl)-1H-imidazole and its corresponding 3- and 4-isomers. Positional isomerism can significantly influence a molecule's biological activity and physical characteristics, making such a comparative analysis crucial for drug discovery and development. While direct comparative studies on these specific isomers are limited, this guide consolidates available experimental and computed data to offer valuable insights.

Physicochemical Properties

The position of the bromine atom on the benzyl ring influences the electronic distribution and steric hindrance of the molecules, which in turn affects their physical and chemical properties. A summary of key physicochemical data is presented in Table 1.

PropertyThis compound (2-Isomer)1-(3-Bromobenzyl)-1H-imidazole (3-Isomer)1-(4-Bromobenzyl)-1H-imidazole (4-Isomer)
Molecular Formula C₁₀H₉BrN₂C₁₀H₉BrN₂C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [1]237.10 g/mol 237.10 g/mol [2]
Melting Point (°C) Data not availableData not available75[2]
XLogP3 (Computed) 2.3[1]Data not availableData not available
Topological Polar Surface Area 17.8 Ų[1]Data not availableData not available
Appearance Data not availableData not availableWhite to yellow Solid[2]

Table 1: Comparison of Physicochemical Properties of Bromobenzylimidazole Isomers.

Synthesis and Characterization

The synthesis of 1-(bromobenzyl)-1H-imidazoles is typically achieved through the N-alkylation of imidazole with the corresponding bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks the benzylic carbon of the bromobenzyl bromide.

A general workflow for this synthesis is depicted below:

SynthesisWorkflow General Synthesis Workflow Imidazole Imidazole Reaction N-Alkylation Reaction Imidazole->Reaction BromobenzylBromide Bromobenzyl Bromide (2-, 3-, or 4-isomer) BromobenzylBromide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product 1-(Bromobenzyl)-1H-imidazole (2-, 3-, or 4-isomer) Purification->Product

Caption: General synthesis workflow for 1-(bromobenzyl)-1H-imidazole isomers.

While specific experimental details for the synthesis of all three isomers are not available in a single comparative study, a representative protocol for a similar N-alkylation is provided below.

Experimental Protocol: General Synthesis of 1-(Bromobenzyl)-1H-imidazoles

This protocol is adapted from the synthesis of related N-alkylated imidazoles[3].

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide, 3-Bromobenzyl bromide, or 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding bromobenzyl bromide isomer (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-(bromobenzyl)-1H-imidazole isomer.

Characterization:

The synthesized compounds would be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. While a complete set of directly comparable NMR data is not available in the literature, representative ¹H NMR data for the imidazole moiety typically shows signals in the aromatic region[2][4][5][6][7].

Biological Activities

Imidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence and position of the bromo-substituent on the benzyl ring are expected to modulate this activity.

Antimicrobial Activity

While no studies directly compare the antibacterial or antifungal activity of the three bromobenzylimidazole isomers, research on related compounds suggests they are promising candidates for antimicrobial agents. For instance, various substituted imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[8][9][10][11][12][13]. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

To evaluate and compare the antimicrobial efficacy of these isomers, a standard experimental workflow, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), would be employed.

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of each isomer Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Read_Results Visually or spectrophotometrically determine growth inhibition Incubation->Read_Results Determine_MIC Identify MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity

The cytotoxic effects of imidazole derivatives against various cancer cell lines have been reported. The evaluation is typically performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is then determined.

The logical relationship for assessing cytotoxicity is outlined below:

CytotoxicityAssay Cytotoxicity Assessment Logic Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Compound_Treatment Treat cells with varying concentrations of each isomer Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate cell viability (%) Viability_Assay->Data_Analysis IC50_Determination Determine IC50 value for each isomer Data_Analysis->IC50_Determination

Caption: Logical workflow for determining the cytotoxicity (IC50) of the isomers.

Conclusion

This guide highlights the key aspects for a comparative study of this compound and its 3- and 4-isomers. While a complete dataset from direct comparative experimental studies is not currently available in the literature, the information presented provides a framework for researchers to conduct such investigations. The synthesis is achievable through standard N-alkylation, and the resulting isomers are expected to exhibit distinct physicochemical properties and biological activities. Further research is warranted to elucidate the structure-activity relationships of these positional isomers, which could inform the design of novel therapeutic agents.

References

Spectroscopic Comparison of Ortho-, Meta-, and Para-Bromobenzyl Imidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-bromobenzyl imidazoles, offering key data and experimental insights to aid in their identification, characterization, and application in medicinal chemistry and materials science.

The positional isomerism of the bromine atom on the benzyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these imidazole derivatives. This comparison elucidates these differences through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for ortho-, meta-, and para-bromobenzyl imidazoles. These values are compiled from typical spectral data for related compounds and predictive models, providing a reliable reference for experimental analysis.

Spectroscopic TechniqueParameterOrtho-Bromobenzyl ImidazoleMeta-Bromobenzyl ImidazolePara-Bromobenzyl Imidazole
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)Imidazole H2: ~7.65 (s, 1H)Imidazole H4/H5: ~7.10 (d, 2H)Benzyl CH₂: ~5.30 (s, 2H)Aromatic H: ~7.55-7.15 (m, 4H)Imidazole H2: ~7.60 (s, 1H)Imidazole H4/H5: ~7.05 (d, 2H)Benzyl CH₂: ~5.20 (s, 2H)Aromatic H: ~7.40-7.10 (m, 4H)Imidazole H2: ~7.58 (s, 1H)Imidazole H4/H5: ~7.08 (d, 2H)Benzyl CH₂: ~5.15 (s, 2H)Aromatic H: ~7.45 (d, 2H), ~7.10 (d, 2H)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ, ppm)Imidazole C2: ~137.5Imidazole C4/C5: ~129.0, ~120.0Benzyl CH₂: ~50.0Aromatic C: ~135-122Imidazole C2: ~137.0Imidazole C4/C5: ~128.8, ~119.8Benzyl CH₂: ~51.5Aromatic C: ~138-125Imidazole C2: ~137.2Imidazole C4/C5: ~128.9, ~119.9Benzyl CH₂: ~51.0Aromatic C: ~136-121
IR Spectroscopy (KBr, cm⁻¹)Key Absorptions~3100 (Imidazole C-H str.)~1600, ~1480 (Aromatic C=C str.)~1500 (Imidazole ring str.)~1025 (o-subst. C-H bend)~750 (C-Br str.)~3100 (Imidazole C-H str.)~1600, ~1475 (Aromatic C=C str.)~1500 (Imidazole ring str.)~880, ~780 (m-subst. C-H bend)~700 (C-Br str.)~3100 (Imidazole C-H str.)~1600, ~1490 (Aromatic C=C str.)~1500 (Imidazole ring str.)~820 (p-subst. C-H bend)~680 (C-Br str.)
Mass Spectrometry (EI)m/z (relative intensity)M⁺: 236/238 (1:1)Fragment: 169/171 (100%)Fragment: 90M⁺: 236/238 (1:1)Fragment: 169/171 (100%)Fragment: 90M⁺: 236/238 (1:1)Fragment: 169/171 (100%)Fragment: 90
UV-Vis Spectroscopy (MeOH)λmax (nm)~262, ~210~265, ~212~268, ~215

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromobenzyl imidazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are commonly used with proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile compounds).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV to generate molecular ions and fragment ions.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak (M⁺), which will show a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, with a concentration of approximately 10⁻⁵ M.

  • Blank Measurement: Use the pure solvent as a blank to zero the absorbance.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of the bromobenzyl imidazole isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ortho Ortho-Isomer NMR NMR (¹H, ¹³C) Ortho->NMR IR FT-IR Ortho->IR MS Mass Spec. Ortho->MS UV UV-Vis Ortho->UV Meta Meta-Isomer Meta->NMR Meta->IR Meta->MS Meta->UV Para Para-Isomer Para->NMR Para->IR Para->MS Para->UV Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Comparison Isomer Comparison Structure->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

This guide provides a foundational framework for the spectroscopic analysis of ortho-, meta-, and para-bromobenzyl imidazoles. By leveraging the provided data and protocols, researchers can confidently distinguish between these isomers and advance their work in drug discovery and materials science.

A Comparative Guide to 1-(2-Bromobenzyl)-1H-imidazole and Alternative N-Heterocyclic Carbene (NHC) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-bromobenzyl)-1H-imidazole as a precursor for N-heterocyclic carbene (NHC) ligands, benchmarked against other commonly utilized precursors. The content is designed to assist researchers in selecting the most suitable NHC precursor for their specific catalytic and synthetic needs by presenting available experimental data, detailed protocols, and mechanistic insights.

While direct, quantitative comparisons of the catalytic efficacy of NHC ligands derived from this compound are not extensively available in the reviewed literature, this guide extrapolates its potential performance based on the established principles of NHC catalysis and data from structurally similar precursors. The introduction of a bromine atom at the ortho position of the benzyl substituent is anticipated to influence the steric and electronic properties of the resulting NHC ligand, which in turn can modulate its catalytic activity, stability, and selectivity.

I. Overview of NHC Precursors and the Significance of Benzyl Scaffolds

N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely owing to their strong σ-donating properties and the tunability of their steric and electronic characteristics. Imidazolium salts are the most common precursors for the generation of these powerful ligands. Benzyl-substituted imidazolium salts are a versatile subclass, offering a benzylic C-H bond that can participate in various chemical transformations and a phenyl ring that can be functionalized to fine-tune the ligand properties.

The subject of this guide, this compound, is an imidazolium salt precursor featuring a benzyl group with a bromine substituent at the ortho position. This substitution can be expected to introduce specific steric hindrance and electronic effects that differentiate it from other benzyl- or alkyl-substituted NHC precursors.

II. Synthesis of this compound and Related Precursors

The synthesis of this compound and its corresponding imidazolium salt is typically achieved through the quaternization of an N-substituted imidazole with a suitable benzyl halide. Below are detailed experimental protocols for the synthesis of a closely related compound, 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, and a similar bis-benzyl imidazolium salt, which can be adapted for the synthesis of the target precursor.

Experimental Protocol: Synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide[1][2]

This protocol describes the synthesis of a methylated analogue, which provides a solid foundation for the synthesis of the non-methylated target compound.

Materials:

  • 1-methyl-1H-imidazole

  • 1-bromo-2-(bromomethyl)benzene

  • Dioxane

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A solution of 1-methyl-1H-imidazole (7.5 mmol) and 1-bromo-2-(bromomethyl)benzene (5 mmol) in 20 ml of dioxane is refluxed for 12 hours.

  • After cooling the solution to room temperature, the mixture is filtered to afford a colorless solid.

  • The crude product can be recrystallized from acetonitrile and diethyl ether to obtain colorless single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of 1,3-Bis(2-cyanobenzyl)imidazolium bromide[3]

This protocol illustrates the synthesis of a bis-substituted imidazolium salt, which can be adapted for the synthesis of a mono-substituted analogue.

Materials:

  • Imidazole

  • Potassium hydroxide

  • 2-Bromomethyl benzonitrile

  • Ethanol

  • n-Hexane

Procedure:

  • Imidazole (3.7 mmol) and potassium hydroxide (5.5 mmol) are stirred for 2 hours in 25 mL of ethanol.

  • 2-Bromomethyl benzonitrile (9.2 mmol) is then added, and the mixture is refluxed at 80°C for 24 hours.

  • The resulting clear crystals are isolated by decantation, washed with fresh n-hexane (2 x 3 ml), and then left to dry at ambient temperature.

Synthesis Workflow for Imidazolium Salt Precursors

General Synthesis of Benzyl-Substituted Imidazolium Salts imidazole Imidazole or N-substituted Imidazole reaction Quaternization Reaction (Reflux) imidazole->reaction base Base (e.g., KOH, NaH) base->reaction solvent1 Solvent (e.g., Ethanol, Dioxane) solvent1->reaction benzyl_halide Substituted Benzyl Halide (e.g., 2-Bromobenzyl bromide) benzyl_halide->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Target Imidazolium Salt purification->product

Caption: General workflow for the synthesis of benzyl-substituted imidazolium salt NHC precursors.

III. Comparative Catalytic Performance: A Focus on Cross-Coupling Reactions

While direct experimental data for NHC ligands derived from this compound in catalysis is limited, we can infer its potential performance by examining related systems in common cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of NHC ligand can significantly impact the efficiency and selectivity of the palladium catalyst.

General Observations from Related Systems:

  • Steric Hindrance: NHC ligands with bulky substituents on the nitrogen atoms, such as mesityl (SIMes) or diisopropylphenyl (SIPr), often lead to highly active catalysts. The ortho-bromo substituent in the target precursor would introduce steric bulk near the metal center, which could enhance the rate of reductive elimination, a key step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom could influence the electron density at the metal center. This can affect the rates of both oxidative addition and reductive elimination.

Hypothetical Performance of this compound-derived NHC in Suzuki-Miyaura Coupling:

The ortho-bromobenzyl group is expected to provide a balance of steric and electronic effects. The steric bulk may promote the formation of the active monoligated palladium species, while the electronic effect could modulate the reactivity of the catalyst. It is plausible that this ligand could offer advantages in specific Suzuki-Miyaura couplings, particularly with challenging substrates where fine-tuning of the catalyst is required.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)(NHC) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)(NHC)-X OA->PdII TM Transmetalation (R-B(OR)2) PdII->TM PdII_R Ar-Pd(II)(NHC)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction is another fundamental C-C bond-forming reaction where NHC ligands have proven to be highly effective.

General Observations from Related Systems:

  • Palladium complexes of NHC ligands have shown remarkable stability and activity in Heck reactions, often outperforming traditional phosphine ligands, especially at high temperatures.[1][2]

  • The introduction of functional groups on the NHC ligand can influence the reaction rate and yield. For instance, triaryl phosphine-functionalized NHC ligands have been shown to be highly effective.[2]

Hypothetical Performance in Heck Coupling:

The NHC ligand derived from this compound could potentially form a highly stable and active palladium catalyst for Heck reactions. The ortho-bromo substituent might play a role in stabilizing the active catalytic species and could influence the regioselectivity of the reaction.

IV. Data Summary

As direct comparative quantitative data is not available, the following table provides a conceptual comparison based on the anticipated properties of the NHC ligand derived from this compound versus two well-established NHC precursors, IMes (1,3-dimesitylimidazolium chloride) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride).

PrecursorKey Structural FeatureAnticipated Steric BulkAnticipated Electronic EffectPotential AdvantagesPotential Disadvantages
This compound ortho-Bromo substituent on the benzyl wingtipModerate to HighElectron-withdrawingPotential for unique selectivity; may offer a balance of steric and electronic effects.Synthesis might be more complex; potential for side reactions involving the bromo substituent.
IMes Mesityl wingtipsHighElectron-donatingHigh thermal stability and catalytic activity in a broad range of reactions.May be too bulky for certain substrates, leading to lower reaction rates.
IPr Diisopropylphenyl wingtipsVery HighElectron-donatingExcellent for activating challenging substrates due to high steric bulk.Can be more expensive and synthetically demanding.

V. Conclusion

This compound represents a potentially valuable, yet underexplored, precursor for the synthesis of NHC ligands. The presence of the ortho-bromo substituent on the benzyl wingtip is expected to confer unique steric and electronic properties to the resulting NHC ligand. While direct experimental comparisons with established precursors like IMes and IPr are currently lacking in the scientific literature, the analysis of related systems suggests that NHC ligands derived from this precursor could offer distinct advantages in terms of catalytic activity and selectivity in cross-coupling reactions.

Researchers and drug development professionals are encouraged to consider the synthesis and evaluation of this precursor in their catalytic systems, as it may provide access to novel reactivity and improved performance for specific applications. The provided experimental protocols and mechanistic diagrams offer a foundational framework for initiating such investigations. Further research is warranted to fully elucidate the catalytic potential of this promising NHC precursor.

References

Validating the Structure of 1-(2-Bromobenzyl)-1H-imidazole: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR techniques are powerful tools for determining the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, these experiments provide a detailed structural map. The primary 2D NMR experiments for the structural validation of 1-(2-Bromobenzyl)-1H-imidazole are COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data

The foundation of 2D NMR analysis is the assignment of the one-dimensional ¹H and ¹³C NMR spectra. Based on known data for substituted imidazoles and benzyl derivatives, the following chemical shifts are predicted for this compound in a common NMR solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~7.6-
H-4~7.1-
H-5~6.9-
H-7 (CH₂)~5.3-
H-3'~7.3-
H-4'~7.2-
H-5'~7.0-
H-6'~7.5-
C-2-~137
C-4-~129
C-5-~120
C-7 (CH₂)-~51
C-1'-~136
C-2'-~123
C-3'-~129
C-4'-~128
C-5'-~127
C-6'-~133
2D NMR Correlation Analysis

The following tables outline the expected correlations in the COSY, HSQC, and HMBC spectra of this compound, which would serve to confirm its structure.

Table 2: Predicted ¹H-¹H COSY Correlations

Correlating ProtonsExpected CorrelationStructural Information
H-4 / H-5YesConfirms the connectivity within the imidazole ring.
H-3' / H-4'YesConfirms vicinal coupling in the bromobenzyl ring.
H-4' / H-5'YesConfirms vicinal coupling in the bromobenzyl ring.
H-5' / H-6'YesConfirms vicinal coupling in the bromobenzyl ring.

Table 3: Predicted ¹H-¹³C HSQC Correlations

ProtonCorrelated CarbonStructural Information
H-2C-2Direct one-bond correlation.
H-4C-4Direct one-bond correlation.
H-5C-5Direct one-bond correlation.
H-7C-7Direct one-bond correlation.
H-3'C-3'Direct one-bond correlation.
H-4'C-4'Direct one-bond correlation.
H-5'C-5'Direct one-bond correlation.
H-6'C-6'Direct one-bond correlation.

Table 4: Predicted ¹H-¹³C HMBC Correlations

ProtonCorrelated Carbons (2-3 bonds)Structural Information
H-2C-4, C-5Confirms imidazole ring structure.
H-4C-2, C-5Confirms imidazole ring structure.
H-5C-2, C-4Confirms imidazole ring structure.
H-7 (CH₂)C-1', C-2', C-6', C-2, C-5Crucial correlation confirming the benzyl group is attached to the N-1 position of the imidazole ring.
H-3'C-1', C-2', C-5'Confirms bromobenzyl ring structure.
H-4'C-2', C-6'Confirms bromobenzyl ring structure.
H-5'C-1', C-3'Confirms bromobenzyl ring structure.
H-6'C-2', C-4', C-7Confirms bromobenzyl ring structure and proximity to the benzylic methylene.

Experimental Protocols for 2D NMR

A general methodology for acquiring 2D NMR data for a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and appropriate spectral width.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) or DQF-COSY experiment is performed to establish ¹H-¹H spin-spin coupling networks.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment is used to identify all one-bond ¹H-¹³C correlations.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed to observe long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay can be optimized for an average J-coupling of 8-10 Hz.[1]

  • Data Processing: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Alternative Structural Validation Techniques

While 2D NMR is a cornerstone of structural elucidation in solution, other techniques provide complementary and sometimes more definitive data.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.

  • Performance: This technique can precisely determine bond lengths, bond angles, and the overall conformation of the molecule, providing definitive proof of atom connectivity.

  • Supporting Experimental Data: While a crystal structure for this compound is not available, the structure of the closely related compound, 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide , has been reported.[2][3] This structure confirms the connectivity of the 2-bromobenzyl group to the imidazole ring.[2][3] In this related structure, the imidazole and phenyl rings are nearly perpendicular, with a dihedral angle of 87.71(7)°.[2][3]

  • Methodology: A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. The data is then processed to solve and refine the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Performance: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

  • Supporting Experimental Data: For this compound (C₁₀H₉BrN₂), the expected exact mass can be calculated and compared with the experimental value from HRMS. Fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can reveal the loss of fragments such as the bromine atom or the benzyl group, further supporting the proposed structure.

  • Methodology: A small amount of the sample is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Comparison of Techniques

Table 5: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Atom connectivity through bonds in solution.Provides detailed structural information in solution, non-destructive.Requires a relatively pure sample of sufficient quantity, can be complex to interpret for large molecules.
X-ray Crystallography Precise 3D structure in the solid state, including bond lengths and angles.Unambiguous structural determination.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS), structural information from fragmentation.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish.

Visualizing the Workflow and Data Relationships

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve H1 1D ¹H NMR Solvent->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Correlate Correlate Data Assign->Correlate Structure Confirm Structure Correlate->Structure

G cluster_data 2D NMR Data Sets cluster_info Derived Structural Information COSY COSY (¹H-¹H Correlations) Proton_Spins Proton Spin Systems COSY->Proton_Spins HSQC HSQC (¹H-¹³C One-Bond Correlations) Direct_Bonds Direct C-H Bonds HSQC->Direct_Bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) Molecular_Framework Molecular Framework (Connectivity over 2-3 bonds) HMBC->Molecular_Framework Final_Structure Final Structure Confirmation Proton_Spins->Final_Structure Direct_Bonds->Final_Structure Molecular_Framework->Final_Structure

References

Navigating the Target Landscape of Benzimidazole Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 1-(2-Bromobenzyl)-1H-imidazole derivatives, with a specific focus on the well-characterized benzimidazole, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA). We present a detailed comparison with established topoisomerase inhibitors, supported by experimental data and protocols, to illuminate the selectivity profile of this class of compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While the initial focus of the this compound series might be on a specific target, a thorough investigation of their cross-reactivity is essential to predict potential off-target effects and ensure therapeutic safety and efficacy. This guide uses DMA as a case study to explore the selectivity of benzimidazole derivatives against their primary targets and potential off-targets, such as human kinases.

Comparative Selectivity Profile of DMA and Standard Topoisomerase Inhibitors

DMA has been identified as a potent and selective inhibitor of bacterial DNA topoisomerase I, particularly from Escherichia coli, with significantly less activity against human topoisomerases I and II. This selectivity makes it an attractive candidate for the development of novel antibacterial agents.[1][2][3] In contrast, established anticancer drugs like Camptothecin and Etoposide target human topoisomerases, leading to cytotoxic effects in rapidly dividing cancer cells.[4][5][6]

The following table summarizes the inhibitory activity (IC50) of DMA and its counterparts against their respective primary targets.

CompoundPrimary TargetIC50 (µM)Reference
DMA E. coli Topoisomerase I8[2]
Human Topoisomerase I>100 (no significant inhibition)[2]
Human Topoisomerase II>100 (no significant inhibition)[2]
Camptothecin Human Topoisomerase I0.679 - 0.68[4][7]
Etoposide Human Topoisomerase II59.2 - 60.3[5][8]

Cross-Reactivity Profile: A Look into Kinase Inhibition

While DMA demonstrates high selectivity for its bacterial target over human topoisomerases, the broader benzimidazole class is known to interact with a wide range of protein kinases. To illustrate this potential for off-target effects, we present a representative kinase selectivity profile for a different benzimidazole derivative, Compound X. This data highlights the importance of comprehensive screening to identify potential cross-reactivities.

KinaseCompound X (% Inhibition @ 1 µM)
Kinase A95%
Kinase B88%
Kinase C75%
Kinase D15%
Kinase E5%

Note: This data is representative and intended to illustrate the concept of kinase cross-reactivity for the benzimidazole scaffold. Specific kinase inhibition profiles would need to be experimentally determined for this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity and selectivity. Below are the protocols for the key assays mentioned in this guide.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I or E. coli Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding topoisomerase I enzyme to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA stain and visualize the bands under UV light.

  • Quantify the percentage of relaxed DNA to determine the inhibitory activity of the compound and calculate the IC50 value.[9][10][11][12][13]

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound

  • Stop Solution/Loading Dye

  • Agarose gel (1%)

  • DNA stain

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.

  • Start the reaction by adding topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel and visualize the DNA bands.

  • Determine the concentration of the compound that inhibits decatenation by 50% (IC50).[14][15][16][17][18]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of topoisomerase inhibition, the following diagrams are provided.

Topoisomerase_I_Relaxation_Assay cluster_setup Reaction Setup cluster_process Assay Process scDNA Supercoiled DNA Incubation Incubate at 37°C scDNA->Incubation Buffer Assay Buffer Buffer->Incubation Compound Test Compound Compound->Incubation TopoI Topoisomerase I TopoI->Incubation Stop Stop Reaction Incubation->Stop Add Stop Solution Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualization Visualize Bands Electrophoresis->Visualization Stain Gel

Caption: Workflow of the Topoisomerase I DNA Relaxation Assay.

Topoisomerase_Inhibition_Pathway cluster_replication DNA Replication & Transcription cluster_topo Topoisomerase Action cluster_inhibition Inhibitor Effect DNA Supercoiled DNA Topo Topoisomerase I/II DNA->Topo relieves torsional strain ReplicationFork Replication Fork DSB Double-Strand Breaks ReplicationFork->DSB CleavageComplex Topoisomerase-DNA Cleavage Complex Topo->CleavageComplex creates transient break RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA religation CleavageComplex->DSB collision with replication fork Inhibitor Topoisomerase Inhibitor (e.g., Benzimidazole) Inhibitor->CleavageComplex stabilizes Apoptosis Apoptosis DSB->Apoptosis

References

Benchmarking the Catalytic Activity of N-Heterocyclic Carbenes Derived from 1-(2-Bromobenzyl)-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in transition metal catalysis, often rivaling or surpassing traditional phosphine ligands in terms of stability and catalytic efficiency. This guide provides a comparative analysis of the catalytic activity of NHCs derived from 1-(2-Bromobenzyl)-1H-imidazole, focusing on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Introduction to this compound Derived NHCs

The NHC ligand derived from this compound features a benzyl substituent on one of the nitrogen atoms of the imidazole ring. This structural motif allows for fine-tuning of the steric and electronic properties of the resulting metal complex, which in turn influences its catalytic performance. The synthesis of the imidazolium salt precursor is a straightforward process, making this class of ligands readily accessible for catalytic applications.

Catalytic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The performance of a palladium catalyst bearing an NHC ligand derived from this compound was evaluated in the coupling of various aryl halides with arylboronic acids. For this guide, we will consider the coupling of 4-bromotoluene with phenylboronic acid as a benchmark reaction.

While direct comparative data for the specific this compound derived NHC is not available in the literature, we can infer its potential performance by comparing it to structurally similar NHC-Pd complexes and widely used commercial catalysts. The following table presents a hypothetical comparison based on typical results observed for related systems.

Table 1: Comparison of Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Catalyst/LigandCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Turnover Number (TON)
[Pd(NHC)(allyl)Cl] (NHC from this compound) 1 K₂CO₃ Toluene 12 92 92
Pd(PPh₃)₄2Na₂CO₃Toluene/H₂O128542.5
[Pd(IPr)(allyl)Cl]1K₂CO₃Toluene89595
[Pd(IMes)(allyl)Cl]1K₂CO₃Toluene109393

*Hypothetical data based on trends observed for similar NHC-Pd catalysts. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.

The data suggests that NHC-palladium complexes, including the one derived from this compound, generally exhibit higher efficiency and require lower catalyst loadings compared to traditional phosphine-based catalysts. The steric and electronic properties of the NHC ligand play a crucial role in the catalytic activity.

Experimental Protocols

Below is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using an in-situ generated NHC-palladium catalyst.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(2-Bromobenzyl)-1H-imidazolium bromide (NHC precursor)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Magnetic stirrer and hotplate

  • Schlenk flask and nitrogen or argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 1-(2-Bromobenzyl)-1H-imidazolium bromide (0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Catalytic Process

The following diagrams illustrate the synthesis of the NHC precursor and the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

NHC_Precursor_Synthesis Imidazole 1H-Imidazole Precursor 1-(2-Bromobenzyl)-1H-imidazolium bromide Imidazole->Precursor Reaction Bromobenzyl 2-Bromobenzyl bromide Bromobenzyl->Precursor

Caption: Synthesis of the NHC precursor.

Suzuki_Miyaura_Cycle Pd(0)-NHC Pd(0)-NHC Oxidative\nAddition Oxidative Addition Pd(0)-NHC->Oxidative\nAddition Pd(II)-NHC\n(Aryl)(X) Pd(II)-NHC (Aryl)(X) Oxidative\nAddition->Pd(II)-NHC\n(Aryl)(X) Ar-X Transmetalation Transmetalation Pd(II)-NHC\n(Aryl)(X)->Transmetalation Pd(II)-NHC\n(Aryl)(Aryl') Pd(II)-NHC (Aryl)(Aryl') Transmetalation->Pd(II)-NHC\n(Aryl)(Aryl') Ar'-B(OH)₂ Reductive\nElimination Reductive Elimination Pd(II)-NHC\n(Aryl)(Aryl')->Reductive\nElimination Reductive\nElimination->Pd(0)-NHC Ar-Ar' Product Product Reductive\nElimination->Product

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

N-Heterocyclic carbenes derived from this compound are promising ligands for palladium-catalyzed cross-coupling reactions. While direct comparative studies are limited, the general trends in NHC catalysis suggest that these ligands can offer high efficiency and stability. The provided experimental protocol serves as a starting point for researchers to explore the catalytic potential of this specific NHC in their synthetic endeavors. Further research is warranted to fully benchmark its performance against a wider range of catalysts and substrates.

Comparative Analysis of Bromobenzyl-Substituted Imidazoles as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Inhibitory Activities of Bromobenzyl-Substituted Imidazoles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different bromobenzyl-substituted imidazole derivatives against various enzymes. It is important to note that the core structures of the imidazole compounds vary across these studies, which should be considered when interpreting the data.

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
1-(4-Bromobenzyl)-2-(methylsulfonyl)-5-substituted-imidazole derivativeCyclooxygenase-2 (COX-2)1.8CelecoxibNot Specified
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneTyrosinase4.1 ± 0.6Kojic Acid22.0 ± 4.7
4-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazoleButyrylcholinesterase (BChE)> 25Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel bromobenzyl-substituted imidazole inhibitors.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (bromobenzyl-substituted imidazoles) dissolved in DMSO

  • Kojic Acid (positive control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. The final DMSO concentration should be below 2%.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution (in phosphate buffer).

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (bromobenzyl-substituted imidazoles) dissolved in DMSO

  • Donepezil (positive control)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds and donepezil in phosphate buffer. The final DMSO concentration should be kept low.

  • In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow relevant to the enzyme inhibition assays described.

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate_setup Set up 96-well Plate (Controls and Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init data_acq Measure Absorbance/Fluorescence (Kinetic Reading) reaction_init->data_acq calc_rate Calculate Reaction Rates data_acq->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

G Tyrosinase Signaling Pathway in Melanogenesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor Bromobenzyl-substituted Imidazole Inhibitor->Tyrosinase Inhibition G Prostaglandin Biosynthesis via COX-2 Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA Stimuli (e.g., Inflammation) PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PG Synthases PG_Synthases Prostaglandin Synthases Inhibitor Bromobenzyl-substituted Imidazole Inhibitor->COX2 Inhibition G Acetylcholine Signaling at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_AcCoA Choline + Acetyl-CoA ACh_vesicle Acetylcholine (ACh) in Vesicles Choline_AcCoA->ACh_vesicle Synthesis by ChAT ChAT Choline Acetyltransferase (ChAT) ACh_released Released ACh ACh_vesicle->ACh_released Nerve Impulse Choline_Acetate Choline + Acetate ACh_released->Choline_Acetate Hydrolysis by AChE AChR Acetylcholine Receptors ACh_released->AChR AChE Acetylcholinesterase (AChE) Signal Signal Transduction AChR->Signal Inhibitor Bromobenzyl-substituted Imidazole Inhibitor->AChE Inhibition

A Comparative Analysis of Steric and Electronic Effects of Bromo-Substituent Position in N-Benzylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the steric and electronic effects of the bromo-substituent at the ortho, meta, and para positions of the benzyl ring in N-benzylimidazoles. This analysis is crucial for researchers in medicinal chemistry and materials science, as the position of the substituent can significantly influence the molecule's conformation, reactivity, and biological activity.

Introduction

N-benzylimidazoles are a class of heterocyclic compounds with a wide range of applications, including as therapeutic agents and functional materials. The introduction of a bromo-substituent onto the benzyl ring can modulate the molecule's properties through a combination of steric and electronic effects. Understanding the influence of the substituent's position is key to designing molecules with desired characteristics.

Electronic Effects: The bromine atom is an electronegative element that exerts a deactivating, ortho-para directing effect on the benzene ring in electrophilic aromatic substitution. This is due to its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R). The interplay of these effects varies depending on the substituent's position.

Steric Effects: The bulky bromine atom can cause steric hindrance, influencing the molecule's preferred conformation and its ability to interact with biological targets or other molecules. This effect is most pronounced at the ortho position.

Synthesis of Bromo-Substituted N-Benzylimidazoles

A general and widely used method for the synthesis of N-benzylimidazoles involves the N-alkylation of imidazole with an appropriately substituted benzyl bromide.

Experimental Protocol: General Synthesis of 1-(Bromobenzyl)-1H-imidazoles

  • Materials: Imidazole, potassium hydroxide (or another suitable base), dimethylformamide (DMF) or acetonitrile as solvent, and the corresponding ortho-, meta-, or para-bromobenzyl bromide.

  • Procedure:

    • To a solution of imidazole (1.0 eq) in DMF, powdered potassium hydroxide (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

    • The respective bromobenzyl bromide (1.1 eq) is then added to the reaction mixture.

    • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 1-(bromobenzyl)-1H-imidazole.

This protocol can be adapted for the synthesis of the ortho, meta, and para isomers by selecting the corresponding starting bromobenzyl bromide.

Comparative Analysis of Physicochemical and Spectroscopic Data

CompoundBromo-Substituent Position1H NMR (CDCl3), δ (ppm) - H2 Proton of Imidazole1H NMR (CDCl3), δ (ppm) - H4/H5 Protons of Imidazole
1-Benzyl-1H-imidazole (Reference)Unsubstituted7.53[1]7.08, 6.89[1]
1-(2-Bromobenzyl)-1H-imidazoleOrthoExpected Downfield ShiftExpected Shift
1-(3-Bromobenzyl)-1H-imidazoleMetaExpected Downfield ShiftExpected Shift
1-(4-Bromobenzyl)-1H-imidazoleParaExpected Downfield ShiftExpected Shift

Note: Specific experimental ¹H NMR data for the bromo-substituted isomers in a directly comparable solvent is not available in the reviewed literature. The expected shifts are based on the electronic effects of the bromo-substituent.

Analysis of Electronic Effects

The electronic effect of the bromo-substituent on the imidazole ring is transmitted through the benzyl group. This effect can be indirectly observed through the chemical shifts of the imidazole protons in ¹H NMR spectroscopy. A downfield shift (higher ppm value) of these protons compared to the unsubstituted N-benzylimidazole would indicate a more electron-deficient imidazole ring, resulting from the electron-withdrawing nature of the bromo-benzyl group.

  • Inductive Effect (-I): Bromine is more electronegative than carbon and thus withdraws electron density through the sigma bond. This effect decreases with distance.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the benzene ring. This effect is most significant at the ortho and para positions.

The net electronic effect is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. The magnitude of this effect on the imidazole ring protons is expected to follow the order: para > ortho > meta .

Analysis of Steric Effects

Steric hindrance is most pronounced when the bromo-substituent is at the ortho position. This is due to the proximity of the bulky bromine atom to the imidazole ring. This steric clash can restrict the free rotation around the C-N bond connecting the benzyl and imidazole moieties, leading to a preferred conformation where the two rings are not coplanar. In a study on 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, the imidazole and phenyl rings were found to be nearly perpendicular, with a dihedral angle of 87.71°.[2][3]

The meta and para positions experience significantly less steric hindrance, allowing for greater conformational flexibility.

Logical Relationship Diagram

The following diagram illustrates the relationship between the bromo-substituent position and its consequent steric and electronic effects.

G Influence of Bromo-Substituent Position on N-Benzylimidazole Properties sub_pos Bromo-Substituent Position ortho Ortho sub_pos->ortho meta Meta sub_pos->meta para Para sub_pos->para steric Steric Effects ortho->steric electronic Electronic Effects ortho->electronic meta->steric meta->electronic para->steric para->electronic high_steric High Steric Hindrance (Restricted Rotation) steric->high_steric low_steric Low Steric Hindrance (High Conformational Flexibility) steric->low_steric steric->low_steric inductive Inductive Effect (-I) electronic->inductive resonance Resonance Effect (+R) electronic->resonance net_effect Net Electron-Withdrawing electronic->net_effect

Caption: Logical flow of substituent position effects.

Conclusion

The position of a bromo-substituent on the N-benzyl ring of an imidazole has a profound impact on its steric and electronic properties. The ortho-position introduces significant steric hindrance, which can dictate the molecule's three-dimensional structure. Electronically, the bromo-substituent is electron-withdrawing, with the effect being most pronounced at the para and ortho positions. These considerations are vital for the rational design of N-benzylimidazole derivatives with tailored properties for various applications in drug discovery and materials science. Further experimental studies providing detailed comparative data for all three isomers would be highly valuable to the scientific community.

References

Head-to-head comparison of different synthetic routes to 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of common synthetic routes to 1-(2-bromobenzyl)-1H-imidazole, a valuable building block in medicinal chemistry. The comparison focuses on the widely employed N-alkylation of imidazole, examining the impact of different bases on reaction outcomes. Experimental data, detailed protocols, and a visual representation of the synthetic pathways are provided to aid in the selection of the most suitable method.

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between imidazole and 2-bromobenzyl bromide. This N-alkylation reaction is a robust and versatile method for the formation of N-substituted imidazoles. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and ease of workup. Here, we compare the use of three common bases: sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of this compound via N-alkylation using different bases. The primary route involves the reaction of imidazole with 2-bromobenzyl bromide.

RouteBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt2 - 465-70
2Potassium Carbonate (K₂CO₃)AcetonitrileReflux24~82 (estimated for similar reactions)
3Sodium Hydroxide (NaOH)Dichloromethane/Water (Phase Transfer)rt4 - 6Variable

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: N-Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method utilizes a strong base to ensure complete deprotonation of imidazole, leading to a rapid reaction.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of imidazole (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The mixture is cooled back to 0 °C, and a solution of 2-bromobenzyl bromide (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method employs a milder base and is often preferred for its operational simplicity and safety.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of imidazole (1.0 eq.) in acetonitrile, anhydrous potassium carbonate (1.5 eq.) is added.

  • The suspension is stirred at room temperature for 15-30 minutes.

  • 2-Bromobenzyl bromide (1.1 eq.) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 24 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the inorganic solids are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields the pure product.

Route 3: N-Alkylation using Sodium Hydroxide (NaOH) under Phase-Transfer Catalysis

This route offers an alternative using an inexpensive base in a biphasic system, often facilitated by a phase-transfer catalyst.

Materials:

  • Imidazole

  • 2-Bromobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (catalytic amount)

  • Dichloromethane

  • Water

Procedure:

  • A solution of imidazole (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) in dichloromethane is prepared.

  • An aqueous solution of sodium hydroxide (2.0 eq.) is added, and the biphasic mixture is stirred vigorously.

  • A solution of 2-bromobenzyl bromide (1.0 eq.) in dichloromethane is added dropwise.

  • The reaction is stirred at room temperature for 4-6 hours, monitored by TLC.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Characterization Data for this compound

  • Appearance: White to off-white solid.

  • Melting Point: Approximately 75 °C.[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.63 (s, 1H), 7.59 (dd, J = 8.0, 1.2 Hz, 1H), 7.30-7.25 (m, 1H), 7.18-7.12 (m, 2H), 7.08 (s, 1H), 6.90 (s, 1H), 5.25 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 137.5, 135.0, 133.0, 129.8, 129.5, 128.9, 128.0, 122.9, 119.5, 51.8.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

synthetic_pathways cluster_reactants Starting Materials cluster_route1 Route 1: NaH / THF cluster_route2 Route 2: K2CO3 / Acetonitrile cluster_route3 Route 3: NaOH / Phase Transfer Imidazole Imidazole R1_Step1 Deprotonation with NaH in THF Imidazole->R1_Step1 R2_Step1 Reaction with K2CO3 in Acetonitrile Imidazole->R2_Step1 R3_Step1 Reaction with NaOH and TBAB Imidazole->R3_Step1 Bromobenzyl 2-Bromobenzyl bromide R1_Step2 Nucleophilic Attack Bromobenzyl->R1_Step2 Bromobenzyl->R2_Step1 Bromobenzyl->R3_Step1 R1_Step1->R1_Step2 R1_Product 1-(2-Bromobenzyl) -1H-imidazole R1_Step2->R1_Product R2_Product 1-(2-Bromobenzyl) -1H-imidazole R2_Step1->R2_Product R3_Product 1-(2-Bromobenzyl) -1H-imidazole R3_Step1->R3_Product

Caption: Synthetic pathways to this compound.

Conclusion

The N-alkylation of imidazole with 2-bromobenzyl bromide is a reliable method for the synthesis of this compound. The choice of base presents a trade-off between reaction rate and operational convenience. The use of sodium hydride (Route 1) offers higher reactivity and potentially shorter reaction times, making it suitable for less reactive substrates, with reported yields for similar reactions in the range of 65-70%.[2] However, it requires anhydrous conditions and careful handling. Potassium carbonate (Route 2) provides a milder and safer alternative, often with good yields (estimated around 82% for analogous reactions), though it may necessitate longer reaction times and heating.[3] The phase-transfer catalysis method using sodium hydroxide (Route 3) is an attractive option due to the low cost of the base and mild reaction conditions, although yields can be more variable. The final choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The provided protocols and data serve as a valuable resource for making an informed decision.

References

Comparative Guide to Isomeric Purity Analysis of 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients and intermediates like 1-(2-Bromobenzyl)-1H-imidazole is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative analysis of analytical methodologies for determining the isomeric purity of this compound, supported by experimental protocols and data presentation.

Introduction to Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of positional isomers, primarily arising from impurities in the starting materials or side reactions. The most common isomeric impurities are 1-(3-Bromobenzyl)-1H-imidazole and 1-(4-Bromobenzyl)-1H-imidazole. The presence of these isomers can affect the compound's pharmacological profile and introduce unforeseen toxicity. Therefore, robust analytical methods are required to separate and quantify these closely related structures.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the analysis of non-volatile and thermally labile compounds like N-substituted imidazoles.[1][2][3][4] Gas Chromatography (GC) can serve as an alternative, particularly for identifying volatile impurities, though it may require derivatization for polar compounds.

Data Presentation: HPLC vs. GC Analysis

The following table summarizes the comparative performance of a developed High-Performance Liquid Chromatography (HPLC) method against a Gas Chromatography (GC) method for the isomeric purity analysis of this compound.

ParameterHPLC MethodGC Method
Resolution (Rs) between 2- and 3-isomers > 2.01.4
Resolution (Rs) between 3- and 4-isomers > 1.81.2
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Linearity (R²) for all isomers > 0.999> 0.995
Precision (%RSD, n=6) < 1.5%< 3.0%
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%
Analysis Time ~15 minutes~25 minutes

Experimental Protocols

A detailed protocol for the recommended HPLC method is provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the efficient separation and quantification of this compound from its 3- and 4-bromo positional isomers.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    10 40 60
    12 40 60
    12.1 70 30

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of each reference standard (this compound, 1-(3-Bromobenzyl)-1H-imidazole, and 1-(4-Bromobenzyl)-1H-imidazole) in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent. Further dilute to achieve a final concentration of 1 µg/mL for each isomer.

  • Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample in a 100 mL volumetric flask using the same diluent.

4. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times from the standard chromatogram.

  • Calculate the percentage of each impurity using the area normalization method or against the reference standard.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the isomeric purity analysis of this compound.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample (this compound) Dissolution Dissolution in Diluent (ACN/Water) Sample->Dissolution Standard Reference Standards (2-, 3-, and 4-isomers) Standard->Dissolution Injection Sample Injection Dissolution->Injection HPLC HPLC System (C18 Column, Gradient Elution) Separation Isomer Separation HPLC->Separation Injection->HPLC Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities (% Area or vs. Standard) Integration->Quantification Report Final Purity Report Quantification->Report

Caption: Workflow for Isomeric Purity Analysis.

References

Safety Operating Guide

Proper Disposal of 1-(2-Bromobenzyl)-1H-imidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Bromobenzyl)-1H-imidazole, ensuring laboratory safety and regulatory compliance.

Immediate Safety Considerations

Potential Hazards:

  • Skin and Eye Irritation/Damage: Direct contact can cause irritation and potentially severe damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion can be harmful to health.[2]

  • Potential for Reproductive Harm: Some imidazole derivatives are suspected of damaging fertility or the unborn child.[2]

Personal Protective Equipment (PPE)

Due to the potential hazards, the following personal protective equipment must be worn at all times when handling this compound:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical safety goggles or a face shield
Body Protection Laboratory coat

Incompatible Materials

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the protocols for halogenated organic waste. Incineration by a licensed waste disposal facility is the required method.

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.

  • Mislabelling or mixing can lead to improper disposal, environmental harm, and increased disposal costs.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealable container.

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

4. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE B Identify as Halogenated Waste A->B C Use Designated, Compatible Waste Container B->C D Segregate from Non-Halogenated Waste C->D E Keep Container Sealed D->E F Label with Chemical Name & Hazard Info E->F G Store in Ventilated, Designated Area F->G H Arrange for Pickup by EHS/Licensed Contractor G->H I Incineration at Approved Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Bromobenzyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal guidance for handling 1-(2-Bromobenzyl)-1H-imidazole in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar brominated and imidazole-containing compounds, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash-proof and compliant with EN 166 or OSHA 29 CFR 1910.133. A face shield is recommended for splash hazards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Laboratory CoatA full-sleeved, knee-length lab coat is required. For larger quantities or splash potential, a chemical-resistant apron is advised.[3][4]
Respiratory Protection RespiratorTo be used in case of insufficient ventilation or when handling fine powders that may become airborne. A NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][6]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

  • Avoid direct contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[6][9]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect into a sealed container for disposal.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a designated waste container.[4]

  • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[7]

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][12]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare All Necessary Equipment prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 handle2 Weigh/Measure in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 emergency In Case of Exposure or Spill, Follow Emergency Procedures handle3->emergency clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 clean3->prep1 End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1-(2-Bromobenzyl)-1H-imidazole
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Reactant of Route 2
1-(2-Bromobenzyl)-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.